molecular formula C7H4IO2- B1234465 3-Iodobenzoate CAS No. 7229-06-3

3-Iodobenzoate

Cat. No.: B1234465
CAS No.: 7229-06-3
M. Wt: 247.01 g/mol
InChI Key: KVBWBCRPWVKFQT-UHFFFAOYSA-M
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Description

3-Iodobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C7H4IO2- and its molecular weight is 247.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7229-06-3

Molecular Formula

C7H4IO2-

Molecular Weight

247.01 g/mol

IUPAC Name

3-iodobenzoate

InChI

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1

InChI Key

KVBWBCRPWVKFQT-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)I)C(=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)[O-]

Synonyms

3-iodobenzoate
3-iodobenzoic acid
3-iodobenzoic acid, 123I-labeled
3-iodobenzoic acid, 131I-labeled
3-iodobenzoic acid, sodium salt
3-iodobenzoic acid, sodium salt, 131I-labeled
m-iodobenzoate

Origin of Product

United States

Foundational & Exploratory

3-Iodobenzoate: Chemical Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-iodobenzoate (3-iodobenzoic acid and its esters), designed for researchers in medicinal chemistry and process development.[1]

Executive Summary

This compound represents a "privileged intermediate" in organic synthesis, combining a versatile carboxylic acid functionality with a highly reactive aryl iodide handle.[1] Unlike its chloro- or bromo- analogs, the iodo- substituent offers superior kinetics in palladium-catalyzed cross-coupling reactions due to the weakness of the C–I bond (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br). This guide details the physicochemical profile, synthetic pathways, and specific reactivity patterns that make this compound a critical scaffold for generating biaryl libraries and functionalized pharmacophores.

Chemical Identity & Physicochemical Profile

The meta-substitution pattern of this compound creates a unique electronic environment.[1] The carboxylic acid exerts an electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the ring toward electrophilic attack but activating the C–I bond for oxidative addition with transition metals.

PropertyValue / Description
IUPAC Name 3-Iodobenzoic acid
CAS Number 618-51-9
Molecular Formula C₇H₅IO₂
Molecular Weight 248.02 g/mol
Appearance White to off-white crystalline powder
Melting Point 185–187 °C
pKa 3.80 (at 25 °C)
Solubility Soluble in alcohols, ether, chloroform; Insoluble in water (free acid).[2][3]
Stability Light sensitive (photolytic deiodination possible).[1]

Synthesis & Preparation

Direct iodination of benzoic acid is electronically unfavorable due to the deactivating nature of the carboxyl group.[1] The industry-standard preparation utilizes the Sandmeyer reaction , starting from 3-aminobenzoic acid.[1]

Protocol: Modified Sandmeyer Synthesis

This protocol avoids the use of copper salts, utilizing potassium iodide for the halogenation step.

  • Diazotization: Dissolve 3-aminobenzoic acid (10 mmol) in aqueous HCl (2.5 M, 20 mL). Cool to 0–5 °C. Add NaNO₂ (11 mmol) dropwise while maintaining temperature < 5 °C. Stir for 20 min to form the diazonium salt.

  • Iodination: Slowly add a solution of KI (15 mmol) in water. A vigorous evolution of N₂ gas will occur.[1][4]

  • Workup: Warm the mixture to room temperature and then to 60 °C for 30 min to ensure completion. Cool and treat with aqueous sodium bisulfite (NaHSO₃) to reduce excess iodine (indicated by the disappearance of purple color).[1] Filter the precipitate, wash with water, and recrystallize from ethanol/water.

Reactivity Profile

The utility of this compound lies in its orthogonal reactivity .[1] The iodine atom serves as a "soft" handle for transition-metal catalysis, while the "hard" carboxylate allows for amidation or esterification.

Reactivity Architecture

The following diagram illustrates the divergent synthetic pathways accessible from the this compound core.

ReactivityMap Core This compound (Scaffold) Suzuki Biaryl Derivatives (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Base Sonogashira Alkynyl Benzoates (Sonogashira) Core->Sonogashira Pd(0)/Cu(I) Terminal Alkyne Heck Styrenyl Benzoates (Heck) Core->Heck Pd(0), Olefin Base Exchange Grignard/Lithium Reagents Core->Exchange iPrMgBr or nBuLi (-78°C) Amide Benzamides (Peptide Coupling) Core->Amide HNR2, HATU/EDC Base

Figure 1: Divergent reactivity profile of this compound showing C-C bond formation (top) and functional group interconversion (bottom).

Palladium-Catalyzed Cross-Coupling

The 3-iodo substituent is significantly more reactive than 3-bromo or 3-chloro analogs.[1] This allows for milder reaction conditions (lower temperature, lower catalyst loading).[1]

  • Mechanistic Insight: The electron-withdrawing carboxyl group at the meta-position reduces electron density at the C–I bond. In oxidative addition (the rate-determining step for aryl chlorides/bromides), electron-poor arenes generally react faster with electron-rich Pd(0) species.[1] This synergy makes this compound an excellent substrate.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-phenylbenzoic acid.

  • Reagents: 3-Iodobenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.5 eq).[1]

  • Solvent System: DME/Water (2:1) or Toluene/Ethanol/Water.[1] Degassing is critical to prevent homocoupling.[1]

  • Procedure:

    • Charge a reaction vessel with reagents and solvent under Argon.[1]

    • Heat to 80 °C for 2–4 hours (monitoring by TLC/LCMS).

    • Note: The reaction is often complete within hours for the iodide, whereas the bromide might require overnight heating.

  • Purification: Acidify aqueous layer to precipitate the product.

Halogen-Metal Exchange (Lithiation)

Iodine-Lithium exchange is extremely fast, even at -78 °C. However, the presence of the acidic proton (-COOH) requires a specific strategy.

  • Strategy A (Protection): Convert to methyl ester (Methyl this compound) before lithiation.[1]

  • Strategy B (Dianion Formation): Use 2 equivalents of n-BuLi or Phenyl Lithium.[1]

    • Eq 1: Deprotonates the carboxylic acid (forming Lithium this compound).[1]

    • Eq 2: Exchanges the Iodine (forming Lithium 3-lithiobenzoate).[1]

    • Quenching: Add electrophile (E⁺).[1] Acidic workup yields 3-substituted benzoic acid.[1][2]

ExchangeMechanism Start 3-Iodobenzoic Acid Step1 Lithium this compound (Carboxylate Anion) Start->Step1 1 eq. n-BuLi (Acid-Base) Step2 Dianion Intermediate (Lithium 3-lithiobenzoate) Step1->Step2 2nd eq. n-BuLi (I-Li Exchange) Product 3-Functionalized Benzoate Step2->Product Electrophile (E+) then H3O+

Figure 2: Stepwise lithiation strategy for the free acid, necessitating a dianion intermediate.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This compound is a high-value fragment.[1] The carboxylate anchors the molecule in the active site (often interacting with Arginine or Lysine residues), while the iodine allows rapid elaboration into libraries of biaryls to probe hydrophobic pockets.

Radiopharmaceuticals & Imaging

While modern contrast agents use tri-iodinated benzene rings (e.g., Iohexol), this compound derivatives serve as model compounds for studying the stability of the C–I bond under physiological conditions and photolysis.

X-ray Crystallography

The heavy iodine atom (Z=53) provides significant anomalous scattering.[1] Incorporating this compound into a protein-ligand complex can facilitate phase determination in X-ray crystallography (SAD/MAD phasing).[1]

Safety and Handling

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C–I bond upon UV exposure, liberating iodine radicals. Store in amber glass containers.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Disposal: Iodine-containing waste should be segregated from general organic waste to prevent the formation of toxic byproducts during incineration.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12060, 3-Iodobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1927).[1] Iodobenzoic Acid Synthesis via Sandmeyer Reaction. Organic Syntheses, Coll. Vol. 1, p. 325.[1] Retrieved from [Link] (Note: Link directs to general iodination procedures).[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on Suzuki coupling efficiency of Aryl Iodides).

  • Knochel, P., et al. (2003).[1] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320.[1] (Detailing the exchange rates of I vs Br).

Sources

physical properties of ethyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-Iodobenzoate

Abstract

Ethyl this compound is a halogenated aromatic ester that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its utility stems from the unique reactivity of the carbon-iodine bond, which allows for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the essential physical and chemical properties of ethyl this compound, detailed protocols for its synthesis and characterization, and essential safety and handling information tailored for researchers, scientists, and drug development professionals.

Introduction and Significance

Ethyl this compound, with the chemical formula C₉H₉IO₂, is a derivative of benzoic acid.[1][2] The presence of an iodine atom at the meta position of the benzene ring, combined with an ethyl ester functional group, makes it a versatile intermediate. In medicinal chemistry, the iodinated phenyl ring is a common motif for introducing structural diversity and for use as a handle in late-stage functionalization. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, rendering it more susceptible to oxidative addition in catalytic cycles, such as those in Suzuki, Heck, and Sonogashira coupling reactions. This heightened reactivity is fundamental to its application in constructing complex molecules from simpler precursors.

Physicochemical Properties

The physical state and chemical characteristics of a compound are foundational to its application in experimental work. Ethyl this compound is typically encountered as a colorless to light yellow or orange clear liquid at room temperature.[1] Its high boiling point and density are characteristic of iodinated aromatic compounds. A summary of its core properties is provided in Table 1.

Table 1: Key Physicochemical Properties of Ethyl this compound

PropertyValueSource(s)
CAS Number 58313-23-8[1][3]
Molecular Formula C₉H₉IO₂[1][2][4]
Molecular Weight 276.07 g/mol [1][2][3][4]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 272 °C (at 760 mmHg)[1][3]
161 °C (at 38 mmHg)
Density 1.64 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.581[1][3]
Water Solubility Not miscible[1]
Flash Point >110 °C (>230 °F)[1][3][4]

Synthesis and Purification

The most direct and common method for preparing ethyl this compound is through the Fischer esterification of 3-iodobenzoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent.

Rationale of Experimental Design

The choice of Fischer esterification is based on its reliability and the use of readily available, inexpensive reagents.

  • Ethanol: Using ethanol in excess shifts the reaction equilibrium towards the product side (the ester), according to Le Châtelier's principle, thereby maximizing the yield.

  • Acid Catalyst: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.

  • Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate.

  • Workup: The post-reaction workup is designed to remove the excess ethanol, the acid catalyst, and any unreacted carboxylic acid. A wash with sodium bicarbonate solution neutralizes the sulfuric acid and deprotonates the unreacted 3-iodobenzoic acid, converting it to its water-soluble sodium salt, which can then be easily removed in the aqueous phase.

  • Purification: Final purification is achieved through vacuum distillation, which is suitable for high-boiling liquids and prevents thermal decomposition.

Experimental Protocol: Synthesis via Fischer Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (24.8 g, 0.1 mol) and absolute ethanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ethyl this compound by vacuum distillation (refer to boiling point data in Table 1) to obtain a clear, colorless to pale yellow liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 1. Combine 3-Iodobenzoic Acid, Ethanol, and H₂SO₄ Catalyst reflux 2. Heat to Reflux (4-6 hours) reagents->reflux Esterification evaporation 3. Remove Excess Ethanol (Rotary Evaporation) reflux->evaporation extraction 4. Dissolve in Ether & Wash with NaHCO₃ (aq) drying 5. Dry Organic Layer (MgSO₄) & Filter extraction->drying crude_product 6. Concentrate to Yield Crude Product drying->crude_product distillation 7. Vacuum Distillation crude_product->distillation final_product Pure Ethyl this compound distillation->final_product

Caption: Workflow for the synthesis and purification of ethyl this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized ethyl this compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and environment of hydrogen atoms. For ethyl this compound, the spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group. The four aromatic protons on the substituted ring will appear as distinct multiplets in the downfield region (typically 7.0-8.5 ppm). A reported ¹H NMR spectrum shows signals at approximately δ 8.37, 8.00, 7.86, and 7.17 ppm for the aromatic protons, with the characteristic quartet and triplet for the ethyl group at δ 4.37 and 1.39 ppm, respectively.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The spectrum of ethyl this compound will be dominated by a strong carbonyl (C=O) stretching absorption around 1720-1740 cm⁻¹. Other key peaks include C-O stretches for the ester group around 1100-1300 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern of the molecule. For ethyl this compound, the mass spectrum will show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 276, corresponding to its molecular weight.[5] Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 231, and the loss of ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement.[5]

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Purified Product Sample nmr ¹H NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Confirm Proton Environment (Aromatic, Quartet, Triplet) nmr->nmr_data ir_data Identify Functional Groups (C=O, C-O stretches) ir->ir_data ms_data Verify Molecular Weight (m/z 276) & Fragmentation ms->ms_data conclusion Structure Verified & Purity Confirmed nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Logical workflow for the structural characterization of ethyl this compound.

Safety, Handling, and Storage

As a laboratory chemical, ethyl this compound must be handled with appropriate precautions.

  • Hazard Identification: It is classified as an irritant. The following GHS hazard statements apply:

    • H315: Causes skin irritation.[2][6]

    • H319: Causes serious eye irritation.[2][6]

    • H335: May cause respiratory irritation.[2][6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Ethyl this compound is light-sensitive and should be stored in a tightly sealed, amber-colored bottle to prevent photodegradation.[1] It is recommended to store the compound in a cool, dry place under an inert atmosphere.

Conclusion

Ethyl this compound is a valuable reagent whose utility in organic synthesis is underpinned by its distinct physicochemical properties. A thorough understanding of its characteristics, from its physical state and reactivity to its spectroscopic signatures, is essential for its effective and safe use in a research and development setting. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and handling of this important chemical intermediate.

References

  • Ethyl this compound | C9H9IO2 | CID 143542. PubChem, National Institutes of Health. [Link]

  • Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891. PubChem, National Institutes of Health. [Link]

  • Ethyl 4-iodobenzoate. NIST WebBook, National Institute of Standards and Technology. [Link]

Sources

solubility of 3-iodobenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility of 3-Iodobenzoic Acid: Thermodynamic Principles & Process Applications

Executive Summary

3-Iodobenzoic acid (CAS: 618-51-9) serves as a critical halogenated building block in the synthesis of radiocontrast agents, functionalized biphenyls via Suzuki-Miyaura coupling, and bioactive pharmaceutical ingredients.[1] Its solubility profile is governed by the interplay between its polar carboxylic acid head group and the lipophilic, heavy iodine-substituted aromatic ring.[1]

This technical guide provides a comprehensive analysis of the solubility behavior of 3-iodobenzoic acid. Unlike standard datasheets, this document synthesizes physicochemical constants with thermodynamic modeling and practical purification protocols, offering a self-validating framework for process optimization.[1]

Physicochemical Profile & Solubility Logic

The solubility of 3-iodobenzoic acid is dictated by its high crystal lattice energy (indicated by a high melting point) and its amphiphilic nature.[1]

PropertyValueImplication for Solubility
Molecular Formula

Moderate molecular weight (248.02 g/mol )
Melting Point 185–187 °CHigh lattice energy requires significant solvent enthalpy to overcome (

kJ/mol).[1]
pKa 3.85pH-dependent solubility in aqueous media; soluble as carboxylate anion at pH > 5.[1]8.
LogP (Octanol/Water) ~3.0Lipophilic; prefers organic solvents (alcohols, esters) over water.[1]
Water Solubility ~0.13 g/L (25°C)Practically insoluble in neutral/acidic water.[1]

Mechanistic Insight: The iodine atom at the meta position increases the lipophilicity compared to benzoic acid.[1] Consequently, "like dissolves like" principles apply:

  • High Solubility: Protic organic solvents (Ethanol, Methanol) capable of H-bonding with the carboxyl group while solvating the aromatic ring.

  • Moderate Solubility: Aprotic polar solvents (Acetone, Ethyl Acetate).[1]

  • Low Solubility: Non-polar solvents (Hexane) and Water (at low pH).[1]

Thermodynamic Modeling of Solubility

To design crystallization processes, experimental solubility data (


) is typically correlated using thermodynamic models.[1] Researchers should fit their raw data to the following standard equations to predict solubility at unmeasured temperatures.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of benzoic acid derivatives.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Note: For 3-iodobenzoic acid, parameter

      
       is typically negative, reflecting the endothermic nature of dissolution.
      
Van't Hoff Equation

Used to determine the apparent enthalpy of dissolution (


).[1]

[1]
  • Linearity: A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope is
    
    
    .[1]
  • Thermodynamic Insight: Dissolution of 3-iodobenzoic acid is endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), meaning solubility increases significantly with temperature.[1]

Experimental Protocol: Solubility Measurement

Reliable solubility data is the foundation of any crystallization process.[1] The following protocol ensures thermodynamic equilibrium is reached and prevents common errors like supersaturation or filter clogging.

Protocol: Static Equilibrium Method (Shake-Flask)

Reagents: 3-Iodobenzoic acid (>99% purity), HPLC-grade solvents.

Workflow Diagram:

SolubilityProtocol Start Excess Solute Addition Equilibrate Equilibration (Constant T, 24-72h) Start->Equilibrate Supersaturated slurry Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Equilibrium reached Sample Sampling (Pre-heated Syringe) Settle->Sample Supernatant extraction Analyze Quantification (HPLC/Gravimetric) Sample->Analyze Dilution

Figure 1: Step-by-step workflow for determining static solubility.

Critical Steps:

  • Preparation: Add excess 3-iodobenzoic acid to the solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (

    
     K) for at least 24 hours.
    
  • Validation: Stop agitation and allow solids to settle. Ensure solid phase is still present (if not, add more solid and repeat).[1]

  • Sampling: Use a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent precipitation during filtration.[1]

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (best for volatile solvents).[1]

    • HPLC: Dilute with mobile phase (e.g., Acetonitrile/Water) and analyze (UV detection at ~230 nm).[1]

Process Application: Purification via Acid-Base Swing[1]

While organic solvents are used for crystallization, the most efficient purification method for 3-iodobenzoic acid exploits its pH-dependent solubility in water.[1] This "Acid-Base Swing" is superior for removing non-acidic impurities (e.g., iodobenzene derivatives).[1]

The Ammonium Salt Method

This method avoids the use of harsh caustic soda (NaOH), which can sometimes lead to dehalogenation or salt contamination.

Workflow Diagram:

Purification Crude Crude 3-Iodobenzoic Acid Dissolve Dissolution (Hot Water + NH3, pH ~8-9) Crude->Dissolve Form soluble Ammonium Salt Filter Filtration (Remove insoluble impurities) Dissolve->Filter Activated Carbon (Optional) Precipitate Acidification (Add HCl to pH < 2) Filter->Precipitate Clear Filtrate Isolate Filtration & Drying (Pure Acid) Precipitate->Isolate White Precipitate

Figure 2: Purification of 3-iodobenzoic acid via ammonium salt formation.

Protocol:

  • Suspend crude 3-iodobenzoic acid in hot water (80°C).

  • Slowly add concentrated ammonia (

    
    ) until the solid dissolves and pH is slightly alkaline.
    
  • Optional: Add activated carbon to remove color; filter hot.[1][4]

  • Cool the filtrate and slowly acidify with concentrated HCl to pH < 2.

  • The pure acid precipitates as white crystals.[1] Filter, wash with cold water, and dry.[4]

Representative Solubility Data

Note: Values are representative of general trends for mono-iodobenzoic acids based on thermodynamic similarity.

SolventSolubility at 25°CSolubility at 60°CSuitability
Water (pH 7) Very Low (< 0.2 g/L)LowAnti-solvent
Water (pH 10) Very High (> 100 g/L)Very HighDissolution medium
Ethanol HighVery HighRecrystallization
Acetone HighVery HighSolvent
Chloroform ModerateHighExtraction
Hexane Very LowLowAnti-solvent

References

  • Physicochemical Properties of 3-Iodobenzoic Acid. PubChem. National Library of Medicine.[1] [Link]

  • Synthesis and Purification of m-Iodobenzoic Acid. Organic Syntheses, Coll.[1] Vol. 2, p.353 (1943).[1] [Link]

  • Solubility of Benzoic Acid Derivatives in Organic Solvents. NIST Solubility Data Series. [Link][1]

  • Thermodynamic Modeling of Solubility (Apelblat Equation). Journal of Chemical & Engineering Data (General reference for methodology). [Link]

Sources

3-Iodobenzoate Scaffolds: Chemical Versatility and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of 3-Iodobenzoate Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The this compound moiety represents a privileged scaffold in medicinal chemistry, distinguished by the unique electronic and steric properties of the iodine atom at the meta position. Unlike its chloro- or bromo- analogs, the 3-iodo substituent offers a substantial


-hole for halogen bonding, enhanced lipophilicity (logP), and a reactive handle for cross-coupling reactions. This guide analyzes the biological activities of this compound derivatives, ranging from historical applications in plant physiology (auxin transport inhibition) to emerging roles as antimicrobial hydrazones and cytotoxic metal complexes.

Chemical Basis: The Power of the Meta-Iodine

The biological efficacy of this compound compounds is not merely incidental but driven by specific physicochemical parameters introduced by the iodine atom.

Structure-Activity Relationship (SAR)
  • Halogen Bonding (XB): The iodine atom acts as a Lewis acid (XB donor) capable of forming highly directional non-covalent interactions with biological Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs in proteins). This interaction is often stronger and more directional than hydrogen bonding.

  • Lipophilicity: The large, polarizable iodine atom significantly increases the partition coefficient (logP), facilitating passive diffusion across lipid bilayers—a critical factor for antimicrobial and CNS-active agents.

  • Steric Bulk: The meta positioning prevents steric interference with the carboxylic acid/ester pharmacophore while providing sufficient bulk to occupy hydrophobic pockets in target enzymes.

Visualization: SAR Logic

The following diagram illustrates the functional roles of the this compound core.

SAR_Logic Core This compound Core Iodine Meta-Iodine Atom Core->Iodine Positional Effect Carboxyl Carboxyl Group (C1) Core->Carboxyl Binding Anchor Activity Biological Outcome Iodine->Activity Increases logP (Permeability) Iodine->Activity Sigma-Hole (Halogen Bonding) Iodine->Activity Steric Occlusion Carboxyl->Activity H-Bond Acceptor/Donor Carboxyl->Activity Metal Chelation Site

Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold, highlighting the distinct contributions of the iodine substituent and carboxyl group.

Therapeutic & Biological Applications[1][2][3][4][5][6]

Antimicrobial Activity: Hydrazone Derivatives

Recent studies have identified hydrazide-hydrazone derivatives of 3-iodobenzoic acid as potent antimicrobial agents, effective against multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

  • Mechanism: These compounds likely function by inhibiting bacterial DNA gyrase or topoisomerase IV, similar to fluoroquinolones.[1] The iodine atom enhances membrane penetration, while the hydrazone moiety chelates essential metal ions required for enzyme function.

  • Key Insight: The presence of the iodine at the meta position often yields higher activity compared to ortho or para isomers due to optimal geometric alignment for halogen bonding within the enzyme active site.

Plant Growth Regulation: The TIBA Legacy

Historically, 2,3,5-triiodobenzoic acid (TIBA) is the most well-characterized derivative.

  • Target: Polar Auxin Transport (PAT) machinery.

  • Mechanism: TIBA acts as an efflux carrier inhibitor.[2][3] It competes with Indole-3-acetic acid (IAA) for binding sites on PIN proteins (auxin efflux carriers) at the plasma membrane, effectively blocking the basipetal transport of auxin.[2] This results in dwarfing and loss of apical dominance.

Anticancer Potential: Metal Complexes

This compound serves as a ligand for transition metal complexes (e.g., Cu(II), Zn(II), Co(II)).

  • Cytotoxicity: These complexes demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). The lipophilic this compound ligand facilitates the transport of the cytotoxic metal ion across the cell membrane ("ionophore effect"). Once inside, the complex may dissociate, leading to DNA intercalation or oxidative stress via Fenton-like reactions.

Detailed Experimental Protocols

Synthesis of 3-Iodobenzoic Acid Hydrazones

Rationale: This protocol generates the pharmacophore responsible for antimicrobial activity. The use of acid catalysis ensures efficient condensation.

Reagents: 3-iodobenzoic acid, Methanol/Ethanol, Sulfuric acid (


), Hydrazine hydrate (

), Substituted aromatic aldehydes.

Workflow:

  • Esterification: Reflux 3-iodobenzoic acid (10 mmol) in absolute methanol (20 mL) with catalytic

    
     (0.5 mL) for 4-6 hours. Monitor via TLC. Evaporate solvent and neutralize to obtain Methyl this compound .
    
  • Hydrazide Formation: Dissolve Methyl this compound (10 mmol) in ethanol (20 mL). Add Hydrazine hydrate (99%, 20 mmol) dropwise. Reflux for 6-8 hours. Cool to precipitate 3-iodobenzohydrazide . Filter and recrystallize from ethanol.

  • Hydrazone Condensation: Mix 3-iodobenzohydrazide (1 mmol) with an equivalent aromatic aldehyde (1 mmol) in ethanol (15 mL) with catalytic acetic acid (2 drops). Reflux for 2-4 hours.

  • Purification: Cool the mixture. Filter the solid precipitate, wash with cold ethanol, and dry. Characterize via

    
    -NMR and IR.
    
Biological Assay: Minimum Inhibitory Concentration (MIC)

Rationale: A standardized broth microdilution method is essential for reproducible data (CLSI standards).

Protocol:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use a 96-well microtiter plate. Add 100

    
    L of MHB to all wells.
    
  • Compound Dilution: Dissolve the this compound derivative in DMSO. Perform serial 2-fold dilutions across the plate (Final concentration range: 0.5 – 256

    
    g/mL). Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.
    
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (turns pink in presence of viable cells) for precision.

Mechanistic Visualization

Synthesis Workflow

The following diagram outlines the chemical pathway to bioactive hydrazones.

Synthesis_Workflow Start 3-Iodobenzoic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl this compound Step1->Inter1 Step2 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter1->Step2 Inter2 3-Iodobenzohydrazide Step2->Inter2 Step3 Condensation (Ar-CHO, AcOH, Reflux) Inter2->Step3 Final Target Hydrazone (Antimicrobial Agent) Step3->Final

Figure 2: Step-by-step synthetic pathway for generating bioactive 3-iodobenzoic acid hydrazones.

Auxin Transport Inhibition (TIBA Mechanism)

This diagram details the cellular mechanism of TIBA, a relevant analogue for understanding the scaffold's transport-inhibiting properties.

Auxin_Inhibition TIBA TIBA / this compound Derivative PIN PIN Efflux Carrier (Plasma Membrane) TIBA->PIN Binds/Blocks Transport Polar Auxin Transport TIBA->Transport Inhibits PIN->Transport Facilitates Auxin Indole-3-Acetic Acid (IAA) Auxin->PIN Normal Substrate Phenotype Loss of Apical Dominance Altered Root Growth Transport->Phenotype Disruption leads to

Figure 3: Mechanism of Action for TIBA-mediated inhibition of Polar Auxin Transport (PAT).

References

  • Synthesis and Antimicrobial Activity of Hydrazones: Popiołek, L. et al.[4][5][6] "Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid." Molecules, 2024.[7][8][9]

  • Halogen Bonding in Biological Systems: Wilcken, R. et al.[7] "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53." Journal of the American Chemical Society, 2012.[7]

  • Metal Complexes of Iodobenzoic Acid: Koczon, P. et al. "m-Iodobenzoic acid complexes with selected metals: molecular structure and antimicrobial activity." Journal of Agricultural and Food Chemistry, 2001.

  • Auxin Transport Inhibition (TIBA): Teale, W.D. et al. "Auxin transport inhibitors."[2] Journal of Plant Growth Regulation, 2006.

  • Chemical Properties & Hazards: PubChem Compound Summary for CID 143542 (Ethyl this compound).

Sources

Strategic Sourcing & Technical Utilization of 3-Iodobenzoate (CAS 618-51-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodobenzoic acid (3-IBA) is a critical halogenated aromatic building block in modern medicinal chemistry. Its meta-substitution pattern offers a unique geometric vector for scaffold decoration, distinguishing it from its para- and ortho-isomers. While widely available from catalog suppliers, the transition from milligram-scale discovery to kilogram-scale process chemistry reveals significant variability in purity profiles—specifically regarding regioisomers and trace transition metals.

This guide provides a rigorous framework for the commercial acquisition, quality qualification, and synthetic application of 3-iodobenzoate, moving beyond simple "add-to-cart" procurement to a science-led sourcing strategy.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the end-user must define the specification limits. In cross-coupling reactions (Suzuki, Sonogashira), the purity of the carbon-halogen bond is paramount, but the nature of impurities is more critical than the absolute assay value.

Physicochemical Specifications
PropertySpecificationCriticality
CAS Number 618-51-9Identity confirmation
Molecular Weight 248.02 g/mol Stoichiometry calculations
Appearance White to off-white powderColoration often indicates iodine liberation or oxidation
Melting Point 185–187 °CDepression indicates eutectic impurities (isomers)
Solubility Soluble in EtOH, DMSO, EtherProcess solvent compatibility
Impurity Profiling (The "Hidden" Risks)

Commercial synthesis of 3-IBA often involves diazotization of 3-aminobenzoic acid or direct iodination. These routes generate specific impurities that can poison downstream catalysts.

  • Regioisomers (2-Iodo / 4-Iodo): Hard to separate via standard recrystallization. They act as competitive substrates in coupling reactions, leading to difficult-to-purify isomeric product mixtures.

  • Inorganic Halides (I⁻, Cl⁻): Can alter the coordination sphere of Palladium catalysts.

  • Transition Metals: If the starting material was derived via a catalyzed route, residual metals (Fe, Cu) may interfere with sensitive biological assays.

Commercial Landscape & Supplier Tiering

The supply chain for this compound is bifurcated into "Research Grade" (Catalog) and "Process Grade" (Bulk).

Tier 1: Global Catalog Suppliers (High Trust / High Cost)

Best for: Discovery Chemistry (<100g), Reference Standards.

  • Sigma-Aldrich (Merck): Offers "98%" grade. Reliable CoA, but premium pricing.

  • TCI Chemicals: Strong inventory in Asia/US. Good batch-to-batch consistency.

  • Alfa Aesar (Thermo Fisher): Standard source for bench-scale reactants.

Tier 2: Specialized Building Block Vendors (Balanced)

Best for: Scale-up (100g – 5kg), Library Synthesis.

  • Combi-Blocks: Often provides NMR data online; competitive pricing for mid-scale.

  • Fluorochem (UK): Excellent for European sourcing; specializes in halogenated aromatics.

  • BLD Pharm: Rapidly growing catalog with aggressive pricing; robust QC data availability.

Tier 3: Bulk Manufacturers & Aggregators (High Risk / Low Cost)

Best for: Pilot Plant (>10kg).

  • Sourcing Platforms (ChemicalBook, IndiaMART): Connects directly to manufacturers in China (e.g., Inner Mongolia Yida) and India.

  • Risk: Requires strict internal validation. "98%" claims must be verified in-house.

Vendor Qualification Workflow

Trust is not a scientific metric; data is. Implement this self-validating workflow when onboarding a new supplier for 3-IBA.

VendorQualification Start New 3-IBA Supplier DocCheck 1. Documentation Audit (CoA, RoS, BSE/TSE) Start->DocCheck Sample 2. Pre-Shipment Sample (10g) DocCheck->Sample Docs OK QC_NMR 3. H-NMR Analysis (Regioisomer Check) Sample->QC_NMR QC_HPLC 4. HPLC Purity (>98% Area) QC_NMR->QC_HPLC Decision Pass Specs? QC_HPLC->Decision AppTest 5. Use Test (Small Scale Suzuki) Decision->AppTest Yes Reject Reject Batch Decision->Reject No Approve Approved Vendor AppTest->Approve Yield >85% AppTest->Reject Cat Failure

Figure 1: Strategic vendor qualification logic ensuring material suitability for catalytic applications.

Technical Deep Dive: Quality Control & Application

Internal QC Protocol (HPLC)

Do not rely solely on the vendor's Certificate of Analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 230 nm (Benzoic acid moiety absorption).

  • Acceptance Criteria: Main peak >98.0%. No single impurity >0.5% (specifically looking for the para-isomer which elutes close to the meta).

Application: Suzuki-Miyaura Coupling

The primary utility of 3-iodobenzoic acid is as an electrophile in Pd-catalyzed cross-coupling. The iodine atom is a "soft" leaving group, facilitating rapid oxidative addition, often proceeding under milder conditions than the corresponding bromide or chloride.

Standard Protocol (Validation Scale):

  • Charge: 3-Iodobenzoic acid (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (3 mol%).

  • Solvent: DME/Water (2:1) or Toluene/EtOH/Water.

  • Base: Na2CO3 (2.0 eq).

  • Conditions: 80°C, 4-12 hours under N2 atmosphere.

  • Workup: Acidify to pH 2 (critical to recover the free acid product), extract with EtOAc.

Mechanism & Causality: The iodine at the C3 position undergoes oxidative addition to Pd(0). This is the rate-determining step in many aryl chloride couplings, but for 3-IBA, the weak C-I bond makes this step fast. The challenge lies in the transmetalation step, which requires the base to activate the boronic acid.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + 3-IBA PdII_ArI Ar-Pd(II)-I Complex OxAdd->PdII_ArI BaseStep Base Activation (OH- replaces I-) PdII_ArI->BaseStep + Na2CO3 TransMet Transmetalation (+ Ar'-B(OH)3) BaseStep->TransMet PdII_Biaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing 3-iodobenzoic acid. Note the oxidative addition is facilitated by the weak C-I bond.

References

  • PubChem. 3-Iodobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Vaidyanathan, G., et al. "Radioiodination of antibodies via N-succinimidyl this compound." Bioconjugate Chemistry, 1990. Available at: [Link]

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 3-Iodobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-iodobenzoate esters. We move beyond a simple recitation of steps to explore the underlying mechanistic principles that govern the selection of catalysts, ligands, bases, and solvents. This document is designed to empower researchers to not only successfully execute this reaction but also to rationally troubleshoot and adapt the methodology for diverse applications in pharmaceutical and materials science.

The Strategic Importance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides has become one of the most powerful and versatile tools in modern organic synthesis.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's widespread adoption is due to its high functional group tolerance, the commercial availability and stability of its reagents, and the relatively mild conditions under which it often proceeds.[1]

This protocol focuses on the use of a this compound as the electrophilic partner. This substrate is particularly relevant in the synthesis of complex biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.[4] The presence of the electron-withdrawing ester group and the highly reactive carbon-iodine bond presents specific considerations for reaction optimization, which this guide will address in detail.

The Catalytic Cycle: An Engine of C-C Bond Formation

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step of the cycle.[1] The high reactivity of aryl iodides makes them excellent substrates for this step.[2] Bulky, electron-rich phosphine ligands on the palladium center accelerate this process by promoting a more reactive, monoligated palladium species.[7][8]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium(II) center. This step requires activation of the organoboron species by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[9]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; OA_complex [label="Ar-Pd(II)(L)₂-I\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,0!"]; TM_complex [label="Ar-Pd(II)(L)₂-Ar'\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2.5!"]; Product_out [label="Ar-Ar'\n(Product)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3.5,-1.5!"];

// Invisible nodes for edge routing ArI_in [label="this compound (Ar-I)", shape=none, fontcolor="#EA4335", pos="2.5,2.5!"]; Boronic_in [label="Ar'B(OH)₂ + Base", shape=none, fontcolor="#4285F4", pos="2.5,-2.5!"]; Base_out [label="[B(OH)₃X]⁻", shape=none, fontcolor="#5F6368", pos="1.5,-3.5!"];

// Edges Pd0 -> OA_complex [label=" Oxidative\n Addition", color="#EA4335", fontcolor="#EA4335"]; OA_complex -> TM_complex [label=" Transmetalation", color="#4285F4", fontcolor="#4285F4"]; TM_complex -> Pd0 [label=" Reductive\n Elimination", color="#34A853", fontcolor="#34A853"];

// Input/Output Edges ArI_in -> OA_complex [style=dashed, arrowhead=none, color="#EA4335"]; Boronic_in -> TM_complex [style=dashed, arrowhead=none, color="#4285F4"]; TM_complex -> Product_out [style=dashed, color="#34A853"]; TM_complex -> Base_out [style=dashed, arrowhead=none, color="#5F6368"]; } }

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Protocol: Suzuki-Miyaura Coupling of Methyl this compound with Phenylboronic Acid

This protocol details a reliable general procedure. The choice of a carbonate base is crucial to mitigate the risk of ester saponification, which could occur with stronger bases like hydroxides.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl this compound>98%Sigma-AldrichThe electrophilic partner.
Phenylboronic Acid>97%Combi-BlocksThe nucleophilic partner. Use fresh for best results.[10]
Tetrakis(triphenylphosphine)palladium(0)>99%Strem ChemicalsPd(PPh₃)₄, a reliable Pd(0) precatalyst. Store under inert gas.[6]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderAcros OrganicsThe base. Must be finely powdered and dry.
TolueneAnhydrous, >99.8%Fisher ScientificReaction solvent.
Ethanol200 ProofDecon LabsCo-solvent.
Deionized WaterN/AIn-houseFor dissolving the base. Must be degassed.
Diethyl Ether / Ethyl AcetateACS GradeVWRFor extraction.
BrineSaturated Aq.In-houseFor washing the organic layer.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Inert Gas SupplyHigh Purity N₂ or ArAirgasEssential for preventing catalyst and ligand oxidation.[10]
Reaction Parameter Summary
ParameterValue / StoichiometryRationale
Methyl this compound1.0 equiv (limiting reagent)Basis for all other calculations.
Phenylboronic Acid1.2 - 1.5 equivA slight excess ensures complete consumption of the more valuable aryl iodide and counteracts potential protodeboronation.[10]
Pd(PPh₃)₄1 - 3 mol %Sufficient catalytic loading for an efficient reaction. Higher loading may be needed for difficult substrates.
Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivEnsures complete activation of the boronic acid.[11]
Solvent SystemToluene/Ethanol/Water (e.g., 4:1:1 v/v)Biphasic system to dissolve both organic substrates and the inorganic base.[3]
Concentration~0.1 - 0.2 M (in Toluene)A standard concentration range to balance reaction rate and solubility.
Temperature80 - 100 °CThermal energy is required to drive the reaction, particularly the oxidative addition step.[10]
Reaction Time2 - 12 hoursMonitored by TLC or LC-MS for completion.
Step-by-Step Experimental Workflow

A. Reaction Setup (Inert Atmosphere is Critical)

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.5 equiv).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 equiv, 2 mol %).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst.[10]

B. Solvent Addition and Reaction Execution

  • Prepare the solvent mixture. For a 1 mmol scale reaction, a mixture of toluene (4 mL), ethanol (1 mL), and deionized water (1 mL) is a good starting point.

  • Degas the solvent mixture thoroughly by bubbling inert gas through it for 15-20 minutes.

  • Using a syringe, transfer the degassed solvent mixture into the reaction flask under a positive pressure of inert gas.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously. Efficient mixing is important for biphasic reactions.

C. Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe.

  • For TLC analysis, spot the reaction mixture against a spot of the starting methyl this compound. A typical mobile phase would be a hexane/ethyl acetate mixture (e.g., 8:2). The product, methyl biphenyl-3-carboxylate, will be less polar than the starting boronic acid but its polarity relative to the starting iodide will depend on the coupling partner.

D. Workup and Extraction

  • Once the reaction is complete (indicated by the disappearance of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate or diethyl ether (e.g., 20 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and then with saturated brine (1 x 15 mL) to remove the inorganic base and salts.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

E. Purification and Characterization

  • Purify the crude residue by flash column chromatography on silica gel. The eluent system will typically be a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd or ligand).[10]Use a fresh bottle of catalyst or a glovebox for dispensing. Ensure the reaction setup is rigorously purged with inert gas. Consider a more robust precatalyst system (e.g., a Buchwald precatalyst).
Poor quality base or boronic acid.Use a fresh, finely powdered, anhydrous base. Use high-purity boronic acid; consider using a more stable boronate ester (e.g., pinacol ester) if protodeboronation is suspected.[6][10]
Protodeboronation Boronic acid is replaced by a proton from the solvent before transmetalation occurs.Use a slight excess (1.5 equiv) of the boronic acid. Ensure the base is added and mixed well. Minimize reaction time once conversion is complete.
Homocoupling of Boronic Acid Presence of oxygen or use of a Pd(II) precatalyst without efficient reduction.[6]Rigorously degas all solvents and maintain a positive inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ directly can minimize this side reaction.
Ester Hydrolysis Base is too strong or reaction conditions are too harsh (prolonged high heat).Use a milder base such as K₂CO₃ or K₃PO₄ instead of NaOH or KOH. Avoid excessively long reaction times. If hydrolysis persists, consider using an even milder base like potassium fluoride (KF).[9]

Conclusion

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, and this detailed protocol provides a robust and reliable method for the synthesis of biaryls from this compound substrates. By understanding the mechanistic underpinnings of the reaction, researchers can move beyond simple replication and intelligently adapt this powerful transformation to meet the unique challenges of their synthetic targets. The key to success lies in the careful selection of high-quality reagents, the exclusion of oxygen, and the rational choice of reaction parameters.

References

  • BenchChem (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Scientific Reports. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Chemie Brunschwig. Suzuki-Miyaura Coupling Kits. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University Chemistry Department. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Walker, S. D. et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie. Available at: [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available at: [Link]

  • de Meijere, A. (Ed.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Radiolabeling Proteins with N-succinimidyl 3-[I]iodobenzoate ([I]SIB)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Indirect Radioiodination

Radiolabeling proteins with iodine isotopes is a cornerstone technique in biomedical research and therapeutic development, enabling sensitive detection in applications ranging from radioimmunoassays to in vivo imaging.[1][2][3] Direct electrophilic iodination methods, while straightforward, often target tyrosine and histidine residues. This can be problematic as these residues may reside in the active or binding sites of the protein, leading to a potential loss of biological activity.[4][5] Furthermore, direct iodination can be harsh, exposing the protein to oxidizing and reducing agents that may compromise its structural integrity.[5][6]

An elegant solution to these challenges is the use of N-succinimidyl 3-[I]iodobenzoate ([I]SIB), an acylating agent that facilitates the indirect radiolabeling of proteins.[7][8] This method, analogous to the well-established Bolton-Hunter reagent, offers a milder, two-step approach.[5][9][10] First, the prosthetic group, SIB, is radioiodinated. Subsequently, the radiolabeled SIB is conjugated to the protein, primarily targeting the ε-amino groups of lysine residues and the N-terminal α-amino group.[5][11] This spatial separation of the radioiodine from potentially sensitive tyrosine residues helps preserve the protein's native conformation and function. The resulting radioiodinated proteins often exhibit greater in vivo stability compared to those labeled by direct methods.[7][8]

This guide provides a detailed exposition of the principles, protocols, and best practices for successfully radiolabeling proteins using [*I]SIB.

The Chemistry of Conjugation: Mechanism of Action

The radiolabeling of proteins with [I]SIB is a two-stage process. The first stage involves the synthesis of [I]SIB itself, typically from a trialkylstannyl precursor like N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB).[7][8] This is achieved through radioiododestannylation, an electrophilic substitution reaction where a radioiodine atom replaces the stannyl group.[7][8]

The second and crucial stage is the conjugation of the purified [I]SIB to the target protein. The N-succinimidyl (NHS) ester group of [I]SIB is highly reactive towards nucleophilic primary amino groups present on the protein. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the iodobenzoate moiety to the protein, and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 8-9) to ensure that the primary amino groups are largely deprotonated and thus more nucleophilic.[11]

SIB_Reaction_Mechanism cluster_conditions Reaction Conditions Protein Protein-NH₂ (Primary Amine) Reaction_Node Protein->Reaction_Node SIB [I]SIB (N-succinimidyl 3-[I]iodobenzoate) SIB->Reaction_Node Labeled_Protein Radiolabeled Protein (Stable Amide Bond) Reaction_Node->Labeled_Protein Amide Bond Formation NHS N-Hydroxysuccinimide (Byproduct) Reaction_Node->NHS Release Condition1 pH 8.0 - 9.0 Condition2 Aqueous Buffer

Figure 1. Reaction mechanism for protein labeling with [*I]SIB.

Experimental Workflow: From Preparation to Analysis

The successful radiolabeling of a protein with [*I]SIB requires careful attention to detail at each stage of the process. The following workflow outlines the critical steps, from initial protein preparation to the final quality assessment of the radiolabeled conjugate.

SIB_Workflow P1 Step 1: Protein Preparation & Buffer Exchange P2 Step 2: Radiolabeling Reaction (Protein + [*I]SIB) P1->P2 P3 Step 3: Quenching the Reaction P2->P3 P4 Step 4: Purification of Radiolabeled Protein P3->P4 P5 Step 5: Quality Control & Analysis P4->P5 P6 Step 6: Final Formulation & Storage P5->P6

Figure 2. Overall experimental workflow for [*I]SIB protein radiolabeling.

Detailed Protocols

Part 1: Protein Preparation and Buffer Exchange

Rationale: The purity and buffer composition of the protein solution are critical for a successful conjugation reaction. Buffers containing primary amines (e.g., Tris) or high concentrations of nucleophiles (e.g., sodium azide) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency. A buffer exchange step is therefore mandatory to transfer the protein into a suitable reaction buffer.

Materials:

  • Protein of interest

  • Borate buffer (0.1 M, pH 8.5) or Phosphate buffer (0.1 M, pH 7.5-8.0)

  • Desalting column (e.g., Sephadex G-25) or centrifugal dialysis device appropriate for the protein's molecular weight

  • Spectrophotometer or protein concentration assay kit

Procedure:

  • Quantify Protein: Accurately determine the concentration of your protein solution using a preferred method (e.g., A280 measurement, BCA assay).

  • Buffer Exchange:

    • Equilibrate the desalting column or dialysis device with the chosen reaction buffer (e.g., 0.1 M Borate buffer, pH 8.5) according to the manufacturer's instructions.

    • Apply the protein sample to the column or device.

    • Elute or recover the protein in the reaction buffer.

  • Concentration Adjustment: Measure the protein concentration again after buffer exchange and adjust to the desired concentration for the labeling reaction (typically 1-10 mg/mL).

Part 2: Radiolabeling Reaction

Rationale: This step involves the direct conjugation of the radioiodinated SIB to the primary amines on the protein surface. The molar ratio of SIB to protein is a key parameter that may require optimization to achieve the desired specific activity without excessive modification that could alter the protein's properties.

Materials:

  • Buffer-exchanged protein solution

  • [*I]SIB (pre-synthesized and purified, dissolved in a compatible organic solvent like DMSO or DMF)

  • Reaction vessel (e.g., polypropylene microcentrifuge tube)

  • Vortex mixer and/or rotator

Procedure:

  • Aliquot Protein: In a reaction vessel, place the desired amount of protein (e.g., 100 µg).

  • Add [I]SIB: Add the calculated amount of [I]SIB solution to the protein. A molar excess of SIB to protein (e.g., 3-5 fold) is a common starting point.[5] The volume of organic solvent should be kept to a minimum (ideally <5% of the total reaction volume) to avoid protein denaturation.

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature or on ice.[5] The optimal time and temperature may vary depending on the protein.

Part 3: Purification of the Radiolabeled Protein

Rationale: After the reaction, it is essential to separate the radiolabeled protein from unreacted [*I]SIB, its hydrolysis products, and the N-hydroxysuccinimide byproduct. Failure to do so will result in a low radiochemical purity and potentially inaccurate experimental results. Size exclusion chromatography is the most common and effective method for this separation.

Materials:

  • Quenched reaction mixture

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25, PD-10)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Fraction collector (optional)

  • Gamma counter

Procedure:

  • Equilibrate Column: Equilibrate the SEC column with the purification buffer.

  • Load Sample: Carefully load the entire quenched reaction mixture onto the column.

  • Elute and Collect: Elute the sample with purification buffer. Collect fractions of a defined volume (e.g., 0.5 mL).

  • Identify Protein Peak: Measure the radioactivity of each fraction using a gamma counter. The radiolabeled protein will elute in the initial, high-molecular-weight fractions (void volume), while the smaller, unreacted components will be retained and elute later.

Part 4: Quality Control and Analysis

Rationale: A thorough quality control assessment is imperative to validate the success of the radiolabeling procedure and ensure the conjugate is suitable for its intended application. This involves determining the radiochemical purity and the specific activity of the final product.

Key Quality Control Parameters:

ParameterDescriptionMethod of AnalysisAcceptance Criteria
Radiochemical Purity (RCP) The percentage of the total radioactivity that is covalently bound to the protein.[12][13]Instant Thin-Layer Chromatography (ITLC) or Radio-HPLC> 95%
Specific Activity The amount of radioactivity per unit mass of protein (e.g., µCi/µg or MBq/mg).Calculation based on total incorporated radioactivity and total protein mass.Application-dependent
Immunoreactivity (for antibodies) The ability of the radiolabeled antibody to bind to its target antigen.In vitro cell binding assay or solid-phase antigen binding assay.> 80% of unlabeled antibody

Procedure for Radiochemical Purity (ITLC):

  • Spot a small aliquot of the final radiolabeled protein solution onto an ITLC strip.

  • Develop the strip using an appropriate mobile phase that separates the protein-bound radioactivity from free iodine.

  • Cut the strip into sections and measure the radioactivity of each section in a gamma counter.

  • Calculate the RCP as: (Counts in protein peak / Total counts on strip) x 100%.

Applications in Research and Drug Development

The ability to produce stably radiolabeled proteins with preserved biological function makes the [*I]SIB method highly valuable across numerous fields:

  • Pharmacokinetics and Biodistribution: Tracking the absorption, distribution, metabolism, and excretion (ADME) of protein therapeutics and biologics in vivo.[14]

  • Molecular Imaging: Using radiolabeled monoclonal antibodies or other targeting proteins for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging to diagnose and monitor diseases like cancer.[4][15]

  • Radioimmunoassay (RIA): Preparing high specific activity tracers for sensitive quantification of hormones, drugs, and other biomolecules.[5][16]

  • Receptor Binding Studies: Characterizing the interaction of protein ligands with their cellular receptors.

Conclusion

The N-succinimidyl 3-[I]iodobenzoate ([I]SIB) conjugation method represents a robust and reliable strategy for the radioiodination of proteins. By targeting primary amines under mild conditions, it minimizes the risk of functional impairment often associated with direct labeling techniques. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully implement this powerful technique, paving the way for advancements in diagnostics, therapeutics, and fundamental biological understanding.

References

  • Choi, J., Vaidyanathan, G., Koumarianou, E., McDougald, D., Pruszynski, M., Osada, T., Lahoutte, T., Lyerly, H. K., & Zalutsky, M. R. (2014). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology, 41(9), 749–757. [Link]

  • Krasniqi, A., D'Huyvetter, M., & Devoogdt, N. (2021). Radiolabeling Strategies of Nanobodies for Imaging Applications. Diagnostics, 11(9), 1530. [Link]

  • Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge. [Link]

  • ResearchGate. (n.d.). *N-succinimidyl 3-[I]iodobenzoate: an agent for the indirect radioiodination of proteins. Retrieved from [Link]

  • Reay, P. (1982). Use of N-bromosuccinimide for the iodination of proteins for radioimmunoassay. Annals of Clinical Biochemistry, 19(2), 117–121. [Link]

  • Amanote Research. (n.d.). N-Succinimidyl Guanidinomethyl Iodobenzoate Protein. Retrieved from [Link]

  • Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. Retrieved from [Link]

  • Vaidyanathan, G., Affleck, D. J., & Zalutsky, M. R. (1997). Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate. Bioconjugate Chemistry, 8(5), 724–729. [Link]

  • Orlova, A., & Tolmachev, V. (2020). Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond. EJNMMI Radiopharmacy and Chemistry, 5(1), 16. [Link]

  • G-Biosciences. (2019). Iodination of Proteins with Bolton-Hunter Reagent. Retrieved from [Link]

  • AZoLifeSciences. (2021). How do we Radiolabel Proteins?. Retrieved from [Link]

  • ResearchGate. (n.d.). *Synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate: A radio-iodination agent for labeling internalizing proteins and peptides. Retrieved from [Link]

  • Vaidyanathan, G., Affleck, D. J., & Zalutsky, M. R. (1997). Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate. Bioconjugate Chemistry, 8(5), 724-9. [Link]

  • Zalutsky, M. R., & Narula, A. S. (1988). Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. The International Journal of Applied Radiation and Isotopes, 39(3), 227–232. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides. Nature Protocols, 1(2), 553–559. [Link]

  • G-Biosciences. (n.d.). Bolton-Hunter Reagent (SHPP). Retrieved from [Link]

  • Zeglis, B. M., & Lewis, J. S. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. [Link]

  • CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. Retrieved from [Link]

  • Wang, H., Chen, K., & Cai, W. (2019). Radiolabeling Silica-Based Nanoparticles via Coordination Chemistry: Basic Principles, Strategies, and Applications. Accounts of Chemical Research, 52(6), 1645–1655. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Retrieved from [Link]

  • de Blois, E., de Zanger, R. M., & Breeman, W. A. P. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Longdom Publishing. (n.d.). Applications of Radiolabeling in Biological Research and Innovati. Retrieved from [Link]

  • Hegde, R. (2017). Quality Control of Protein Localization. iBiology. [Link]

  • ResearchGate. (n.d.). Sodium-22-radiolabeled silica nanoparticles as new radiotracer for biomedical applications: in vivo positron emission tomography imaging, biodistribution, and biocompatibility. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Iodination using the Bolton-Hunter method. Retrieved from [Link]

  • DiaSource Diagnostics. (n.d.). Our expertise in Radioimmunoassay's. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bolton-Hunter Reagent. Retrieved from [Link]

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Application Note: Methyl 3-Iodobenzoate in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Methyl 3-iodobenzoate (CAS 618-91-7) is a high-value aryl iodide scaffold used extensively in the synthesis of biaryls, substituted alkynes, and functionalized styrenes. Unlike its para-substituted counterparts, the meta-substitution pattern offers unique geometric properties for drug pharmacophores and liquid crystal mesogens, preventing the "flat" linear conformation often seen in para-linked systems.

This guide details the optimized protocols for deploying methyl this compound in Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings. It emphasizes the reactivity advantage of the C–I bond (bond dissociation energy ~65 kcal/mol) compared to bromides (~81 kcal/mol), allowing for milder reaction conditions that preserve the sensitive methyl ester moiety.

Physicochemical Profile

Before initiating synthesis, verify the substrate quality. Methyl this compound is a solid at room temperature, making it easier to handle than liquid aryl iodides, but it requires specific storage to prevent photolytic deiodination.

PropertyValueOperational Note
CAS Number 618-91-7Use for inventory tracking.
Molecular Weight 262.04 g/mol Use for stoichiometry calculations.
Appearance White to off-white solidYellowing indicates iodine liberation (decomposition).
Melting Point 46–54 °CLow MP; store in a cool place to prevent caking.
Solubility DCM, THF, DMF, TolueneInsoluble in water; requires biphasic systems for aqueous bases.
Stability Light SensitiveCRITICAL: Store in amber vials under argon.

Mechanistic Foundation: The Palladium Cycle

Understanding the catalytic cycle is crucial for troubleshooting. Methyl this compound enters the cycle via Oxidative Addition , the rate-determining step for chlorides but generally fast for iodides.

Key Reactivity Insight

The ester group at the meta position exerts an inductive electron-withdrawing effect (-I), which decreases electron density on the aromatic ring. This accelerates oxidative addition relative to electron-neutral aryl iodides, often allowing reactions to proceed at lower temperatures (40–60 °C) compared to standard protocols (80–100 °C).

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Methyl this compound PdII_ArI Ar-Pd(II)-I Intermediate OxAdd->PdII_ArI TransMet Transmetalation (Rate Limiting for Suzuki) PdII_ArI->TransMet + Nucleophile (R-M) + Base PdII_ArR Ar-Pd(II)-R Complex TransMet->PdII_ArR RedElim Reductive Elimination Product Release PdII_ArR->RedElim RedElim->Pd0 - Product

Figure 1: General catalytic cycle. For Methyl this compound, the Oxidative Addition step is facilitated by the weak C-I bond and the electron-withdrawing ester group.

Application 1: Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 3-arylbenzoates (biaryls). Challenge: Preventing hydrolysis of the methyl ester by aqueous base.

Optimized Protocol (Hydrolysis-Safe)

Standard aqueous carbonate conditions (Suzuki conditions) can hydrolyze the methyl ester to the carboxylic acid if the temperature is too high or the reaction time too long. We recommend a mild base/anhydrous approach or a carefully controlled biphasic system.

Reagents:

  • Methyl this compound (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) — Robust, air-stable.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry) or Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Methyl this compound (262 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (25 mg, 0.03 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat to 80 °C for 4–6 hours. Note: Monitor by TLC/LCMS. Do not overnight unnecessarily to avoid ester cleavage.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over MgSO₄.

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The use of anhydrous phosphate or minimizing water content prevents hydroxide generation, preserving the methyl ester.

Application 2: Sonogashira Coupling

Objective: Synthesis of methyl 3-(alkynyl)benzoates. Challenge: Homocoupling of the alkyne (Glaser coupling) and handling copper residues.

Optimized Protocol (Copper-Mediated)

Methyl this compound reacts rapidly under Sonogashira conditions.

Reagents:

  • Methyl this compound (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N (as solvent and base) or THF/Et₃N (1:1)

Step-by-Step Procedure:

  • Degassing: Degas Et₃N (or solvent mix) by sparging with Argon for 15 mins. Oxygen promotes homocoupling.

  • Assembly: Add Methyl this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg) to a flask.

  • Addition: Add degassed solvent (5 mL) and then the terminal alkyne (1.2 mmol).

  • Reaction: Stir at Room Temperature (RT) .

    • Insight: Due to the high reactivity of the iodide, heating is often unnecessary and can lead to byproducts. If sluggish, heat to 40 °C.

  • Workup: Filter through a pad of Celite to remove Pd/Cu precipitates. Concentrate and purify.

Application 3: Mizoroki-Heck Reaction

Objective: Synthesis of methyl 3-(alkenyl)benzoates (e.g., cinnamates). Challenge: Regioselectivity (linear vs. branched) and Pd-black formation.

Optimized Protocol (Ligand-Free Conditions)

Aryl iodides are unique in that they often function well in "ligand-free" Jeffery conditions using Pd(OAc)₂ and a tetraalkylammonium salt.

Reagents:

  • Methyl this compound (1.0 equiv)[1]

  • Acrylate or Styrene derivative (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Base: NaHCO₃ (2.5 equiv)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv) — Stabilizes Pd nanoparticles.

  • Solvent: DMF

Step-by-Step Procedure:

  • Combine Methyl this compound (1.0 mmol), alkene (1.2 mmol), Pd(OAc)₂ (4.5 mg), NaHCO₃ (210 mg), and TBAB (322 mg) in a vial.

  • Add DMF (3 mL).

  • Heat to 80–100 °C .

  • Monitoring: The reaction usually completes in <4 hours.

  • Workup: Pour into water/brine mixture and extract with ether. Note: DMF is hard to remove; wash aqueous layer thoroughly.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Start Material remains) Catalyst deactivation (Pd black formation)Add ligand (PPh₃) or salt (TBAB) to stabilize Pd species. Ensure inert atmosphere.
Ester Hydrolysis (Acid formation) Base is too strong or too much waterSwitch from Carbonate/Water to Phosphate/Dioxane (anhydrous). Lower temperature.
Homocoupling (Biaryl formation) Excess Boronic acid or Oxygen presentReduce Boronic acid equivalents. Degas solvents more thoroughly.
Deiodination (Ar-H formation) Hydride source present (e.g., from alcohol solvents)Avoid ethanol/isopropanol if observing reduction. Use DMF or Toluene.

Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct coupling modality based on the desired product.

Workflow Start Methyl this compound (Substrate) Decision Target Structure? Start->Decision Biaryl Biaryl System (Ar-Ar) Decision->Biaryl Aryl Group Alkyne Internal Alkyne (Ar-C≡C-R) Decision->Alkyne Alkyne Group Alkene Styrene/Acrylate (Ar-C=C-R) Decision->Alkene Alkene Group Method1 Suzuki Coupling Pd(dppf)Cl2, K3PO4 80°C Biaryl->Method1 Method2 Sonogashira Coupling Pd(PPh3)2Cl2, CuI RT Alkyne->Method2 Method3 Heck Reaction Pd(OAc)2, TBAB 100°C Alkene->Method3

Figure 2: Synthetic workflow decision tree for Methyl this compound functionalization.

Safety & Handling

  • Inhalation/Contact: Methyl this compound is an irritant. Wear gloves and safety glasses.

  • Waste Disposal: All palladium waste must be segregated for heavy metal disposal. Aqueous streams containing iodides should not be mixed with strong oxidizers to prevent iodine gas evolution.

References

  • Suzuki-Miyaura Mechanism & Guide: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • Sonogashira Coupling Overview: Wikipedia. Sonogashira coupling.Link

  • Heck Reaction Conditions: Chem-Station. Mizoroki-Heck Reaction.Link

  • Methyl this compound Properties: Sigma-Aldrich. Product Specification: Methyl this compound.[1][3][4][5]Link

  • Buchwald-Hartwig Amination: Wikipedia. Buchwald–Hartwig amination.[6]Link[7]

Sources

Strategic Utilization of 3-Iodobenzoate in High-Value Pharmaceutical Synthesis

[1]

Abstract & Strategic Value

In the hierarchy of pharmaceutical building blocks, 3-iodobenzoate (and its ester derivatives) occupies a "Goldilocks" zone of reactivity and stability. Unlike its bromo- or chloro-analogs, the carbon-iodine (C–I) bond possesses a lower bond dissociation energy (approx. 53 kcal/mol vs. 68 kcal/mol for C–Br), enabling oxidative addition to Palladium(0) species under milder conditions. This property is critical when synthesizing complex Active Pharmaceutical Ingredients (APIs) containing sensitive functional groups that cannot withstand the harsh temperatures required for aryl bromides.

This guide details the application of this compound in constructing biaryl scaffolds and alkyne-linked pharmacophores, serving as a blueprint for kinase inhibitors and radiopharmaceutical precursors.

The Chemical Advantage: Why this compound?

The meta-positioning of the iodine relative to the carboxylate group offers a unique electronic environment. The electron-withdrawing carboxyl group deactivates the ring slightly, but the weak C–I bond dominates the reactivity profile in transition-metal catalysis.

Reactivity Hierarchy in Cross-Coupling

The following table summarizes the comparative reactivity, justifying the cost premium of iodo-derivatives in late-stage functionalization.

Halide Leaving GroupBond Energy (kcal/mol)Oxidative Addition Rate (Pd)Typical Temp (°C)Suitability for Sensitive Substrates
Iodide (-I) ~53 Fastest 25 – 60 High
Triflate (-OTf)~58Fast40 – 80Moderate
Bromide (-Br)~68Moderate80 – 110Low
Chloride (-Cl)~96Slow (Requires specialized ligands)>100Very Low

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent pathways available from a single this compound starting material.

ReactivityMapStartThis compound(Scaffold)SuzukiSuzuki-Miyaura(Biaryl Scaffolds)Start->SuzukiPd(0), Ar-B(OH)2SonoSonogashira(Rigid Linkers)Start->SonoPd(0)/Cu(I), AlkyneHeckMizoroki-Heck(Styrenyl Systems)Start->HeckPd(0), AlkeneExchHalogen Exchange(Radio-iodination)Start->ExchNa[*I], Cu+

Figure 1: Divergent synthetic pathways utilizing this compound as a linchpin intermediate.

Protocol A: Mild Suzuki-Miyaura Coupling

Application: Synthesis of 3-phenylbenzoate derivatives (common in NSAID and kinase inhibitor pharmacophores). Rationale: The use of this compound allows this reaction to proceed at lower temperatures, minimizing decarboxylation byproducts common with benzoic acids.

Materials
  • Substrate: Methyl this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Chosen for stability and resistance to oxidation.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid.

  • Loading: Add Methyl this compound (262 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) last. Seal the vial immediately.

  • Reaction: Heat the block to 60°C. Stir vigorously (800 rpm).

    • Note: While bromides require 90-100°C, the iodide reacts efficiently at 60°C, preserving ester functionality.

  • Monitoring: Check TLC (Hexane/EtOAc 8:1) at 2 hours. The starting material (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product (Rf ~0.5).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

Protocol B: Sonogashira Coupling for Rigid Linkers

Application: Introduction of alkyne spacers, often used to probe the depth of binding pockets in enzyme inhibitors.

Mechanistic Insight

The this compound undergoes oxidative addition rapidly. However, the presence of the electron-withdrawing ester group at the meta-position makes the metal center more electrophilic, facilitating the subsequent transmetallation with the copper acetylide.

SonogashiraCyclePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Fast for Ar-I)Pd0->OxAdd+ this compoundTransMetTransmetallation(Rate Limiting)OxAdd->TransMet+ Cu-AcetylideRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Product

Figure 2: Simplified catalytic cycle emphasizing the rapid oxidative addition of the iodo-species.

Step-by-Step Methodology
  • Preparation: In a dry Schlenk tube, dissolve Methyl this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Base/Catalyst: Add Triethylamine (3.0 equiv), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (3 mol%).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise under Argon flow.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Validation: The precipitation of triethylammonium iodide (white solid) confirms the reaction progress.

  • Quench: Filter through a celite pad to remove palladium black and ammonium salts. Concentrate and purify.

Advanced Application: Radiopharmaceutical Precursors

This compound derivatives are frequently used as "cold" standards or precursors for Radioiodination (e.g., I-123 for SPECT imaging).

  • Method: Copper-mediated Halogen Exchange.

  • Precursor: 3-bromo- or this compound.

  • Reagent: [¹²³I]NaI with Cu(I) catalyst.

  • Significance: The meta-position is metabolically stable against deiodination in vivo compared to ortho/para positions, making this compound a preferred motif for radiotracers.

Troubleshooting & Optimization (Expertise Pillar)

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodehalogenation (I replaced by H)Reduce reaction temperature; ensure anhydrous solvents if using hydride sources.
Homocoupling (Biaryl) Oxygen presenceIncrease inert gas sparging time; switch to freeze-pump-thaw degassing.
Black Precipitate Catalyst decomposition (Pd Black)Add excess ligand (e.g., PPh₃) or switch to Pd(dppf)Cl₂ which is more robust.
Incomplete Conversion Catalyst poisoning by IodideIodide ions can inhibit Pd. Add a silver salt (AgOTf) to scavenge iodide (advanced technique).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Product Guide. Link

  • Sigma-Aldrich. (n.d.). Catalyst Screening Guide for C-C Bond Formation. Link

Application Notes & Protocols: Leveraging 3-Iodobenzoate Derivatives as Precursors in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Radioiodination and Precursor Chemistry

Radioiodination remains a cornerstone of radiopharmaceutical development, offering a versatile means to label small molecules, peptides, and antibodies for diagnostic imaging (SPECT/PET) and targeted radionuclide therapy. The choice of the starting material, or precursor, is a critical determinant of labeling efficiency, specific activity, and the overall success of the radiopharmaceutical.

The 3-iodobenzoate scaffold is of particular interest due to its presence in several key radiopharmaceuticals and its chemical versatility. While direct isotopic exchange on a this compound molecule is possible, modern radiopharmaceutical chemistry often favors more efficient and regioselective methods. These advanced strategies typically involve precursors where the non-radioactive iodine is replaced with a more reactive group, such as a trialkylstannyl (e.g., tributyltin) or a boronic acid pinacol ester moiety. These groups act as "leaving groups" that are readily displaced by radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) under mild conditions, a process often referred to as radioiododestannylation or radioiododeboronation.

This guide will delve into the practical applications of these advanced precursors, providing both the theoretical rationale and actionable protocols for their use in the laboratory.

The Chemistry of Radioiodination: Mechanisms and Methodologies

The incorporation of a radioiodine atom onto an aromatic ring like the benzoate scaffold is primarily achieved through electrophilic substitution. In this reaction, a positively polarized iodine species (electrophile) attacks the electron-rich aromatic ring.

Generation of the Electrophile

Radioiodination requires the radioiodide (typically supplied as [¹²³I]NaI, [¹²⁵I]NaI, etc.) to be oxidized to an electrophilic species, often denoted as I⁺.[1][2] This is because the iodide ion (I⁻) is a poor electrophile. The oxidation is achieved using a chemical oxidizing agent. Common choices include:

  • Chloramine-T (CAT): A strong oxidizing agent, but can sometimes lead to unwanted side reactions or damage to sensitive substrates.

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild and widely used oxidizing agent.[3] It is typically coated on the inside of the reaction vessel, and the reaction occurs at the solid-liquid interface, which can minimize damage to the substrate.[3]

  • Peroxides (e.g., hydrogen peroxide): A common and clean oxidant, with water as the primary byproduct.

The Advantage of Organometallic Precursors

Direct electrophilic radioiodination on an unactivated aromatic ring can be slow and may lack regioselectivity.[4] To overcome this, organometallic precursors are employed. The most common are trialkylstannanes (e.g., tributyltin derivatives) and, more recently, boronic acid derivatives.

  • Radioiododestannylation: This is a highly efficient method where a C-Sn bond is cleaved and replaced by a C-I bond.[3] The trialkylstannyl group is an excellent electrofugal leaving group, meaning it readily departs without its bonding electrons. This significantly accelerates the rate of electrophilic substitution under mild conditions, leading to high radiochemical yields (RCYs) and high specific activity.[3][5]

  • Radioiododeboronation: This method uses boronic acid or boronic ester precursors. It is considered a greener alternative to organotin compounds, which are known for their toxicity.[6][7] Copper catalysts are often employed to facilitate this reaction, which can proceed under mild, open-air conditions.[7]

The general workflow for developing a radioiodinated agent using these precursors is depicted below.

Caption: General workflow for radiopharmaceutical production.

Precursor Selection: A Comparative Analysis

The choice of precursor is a critical decision in the synthesis design. It impacts radiolabeling efficiency, purification strategy, and the safety profile of the final product.

Precursor TypeAdvantagesDisadvantagesCausality & Rationale
Trialkylstannane • High radiochemical yields (often >90%)[5].• Fast reaction kinetics.• Well-established and reliable methodology.Toxicity: Organotin byproducts are highly toxic and must be rigorously removed from the final product.[8]• Requires stringent purification.The high electropositivity of tin creates a polarized C-Sn bond that is highly susceptible to electrophilic attack by I⁺, leading to rapid and efficient ipso-substitution.[3] This makes it the precursor of choice for achieving very high specific activity.
Boronic Acid / Ester Low Toxicity: Boronic acid byproducts are generally considered non-toxic.[6]• Milder reaction conditions are often possible.• "Greener" chemistry approach.• May require a catalyst (e.g., copper salts)[7].• Can sometimes result in lower yields compared to stannanes.[9]• Reaction can be sensitive to water content in the solvent.[6]The C-B bond is less reactive than the C-Sn bond. The reaction often proceeds via a transmetalation mechanism with a copper catalyst, which facilitates the formation of the C-I bond. This is an excellent choice when toxicity concerns are paramount.
Direct Labeling (on activated rings) • Simplest approach, no precursor synthesis needed.• Fewer purification challenges from precursor byproducts.• Only applicable to activated aromatic systems (e.g., phenols).• Often results in lower specific activity.• Risk of poor regioselectivity (multiple iodination sites).[4]This method relies on the innate nucleophilicity of an electron-rich aromatic ring to react with the iodine electrophile. It is less controlled and generally less efficient than precursor-based methods.

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt and optimize these procedures for their specific molecule of interest and available facilities, adhering to all local radiation safety regulations.

Protocol 1: Radioiododestannylation of a Tributyltin Precursor

This protocol is a general method for labeling a tributyltin-derivatized benzoate precursor with Iodine-125.

Materials:

  • Tributylstannyl benzoate precursor (1-5 mg/mL in ethanol).

  • [¹²⁵I]Sodium Iodide in 0.1 M NaOH.

  • Iodogen® coated reaction vial (100 µg).

  • Glacial acetic acid.

  • Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA).

  • C18 Sep-Pak® cartridge for purification.

  • Ethanol, USP grade.

  • Sterile Water for Injection.

Methodology:

  • Vial Preparation: Prepare an Iodogen® vial by dissolving 1 mg of Iodogen in 10 mL of dichloromethane, dispensing 1 mL into a clean glass vial, and evaporating the solvent under a gentle stream of nitrogen. The vial is sealed and stored desiccated.

  • Reagent Assembly: In the fume hood, add 5-10 µL of the tributylstannyl precursor solution to the bottom of the Iodogen® vial.

  • Radioiodide Addition: Carefully add 1-5 mCi (37-185 MBq) of [¹²⁵I]NaI to the vial.

  • Reaction Initiation: Add 10 µL of glacial acetic acid to the mixture to acidify the solution, which facilitates the oxidation of iodide.

  • Incubation: Allow the reaction to proceed at room temperature for 15-20 minutes. Vortex the vial gently every 5 minutes.

  • Quenching: Quench the reaction by adding 200 µL of a quenching solution (e.g., sodium metabisulfite, 50 mg/mL) to reduce any unreacted oxidized iodine back to I⁻.

  • Purification (Solid Phase Extraction): a. Pre-condition a C18 Sep-Pak cartridge by washing with 10 mL of ethanol followed by 10 mL of water. b. Load the reaction mixture onto the cartridge. The radioiodinated product will bind to the C18 sorbent. c. Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]NaI and other polar impurities. d. Elute the desired radiolabeled product with 1-2 mL of ethanol.

  • Final Formulation: The ethanolic solution is typically evaporated and reconstituted in a physiologically compatible buffer (e.g., sterile saline with 5-10% ethanol) for in-vivo studies. The final product must be passed through a 0.22 µm sterile filter.

Caption: Step-by-step radioiododestannylation workflow.

Protocol 2: Quality Control of the Final Product

Quality control (QC) is non-negotiable and must be performed on every batch before it is deemed suitable for use.[10][11] The primary QC test is the determination of Radiochemical Purity (RCP).[11][12]

Objective: To separate the desired radioiodinated product from potential impurities such as free radioiodide (e.g., [¹²⁵I]NaI).

A. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A solvent system that effectively separates the non-polar product from the polar iodide. A common choice is Ethyl Acetate.

  • Procedure:

    • Spot a small drop of the final product onto the baseline of a TLC plate.

    • Develop the plate in a chamber containing the mobile phase.

    • Allow the solvent to travel up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Analyze the plate using a radio-TLC scanner or by cutting the plate into sections and counting them in a gamma counter.

  • Interpretation:

    • Free Iodide (¹²⁵I⁻): Remains at the origin (Rf = 0.0).

    • Radioiodinated Product: Moves up the plate (e.g., Rf = 0.8-0.9).

    • RCP Calculation: (Counts in Product Peak / Total Counts on Plate) * 100%. An RCP of >95% is typically required.

B. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system equipped with a C18 reverse-phase column and both a UV detector and a radioactivity detector.

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid) is common. For example, starting at 10% Acetonitrile and ramping to 90% over 20 minutes.

  • Procedure:

    • Inject a small aliquot (10-20 µL) of the final product.

    • Run the HPLC method.

    • The radioactivity detector will generate a chromatogram showing peaks corresponding to different radioactive species.

  • Interpretation:

    • Free Iodide: Elutes early, near the solvent front (hydrophilic).

    • Radioiodinated Product: Elutes later, with a longer retention time (lipophilic).

    • RCP Calculation: (Area of Product Peak / Total Area of All Radioactive Peaks) * 100%.

Table: Typical QC Results

Analytical MethodAnalyteExpected ResultAcceptance Criteria
TLC Free [¹²⁵I]IodideRf ≈ 0.0< 5%
[¹²⁵I]Iodobenzoate ProductRf ≈ 0.8> 95%
HPLC Free [¹²⁵I]IodideRetention Time ≈ 2-3 min< 5%
[¹²⁵I]Iodobenzoate ProductRetention Time ≈ 15-18 min> 95%

Conclusion

This compound derivatives, particularly organotin and boronic acid precursors, are powerful tools for the synthesis of radioiodinated pharmaceuticals. The choice between these precursors involves a trade-off between the high efficiency of stannanes and the lower toxicity profile of boronic esters. By following robust, well-controlled protocols for synthesis, purification, and quality control, researchers can confidently produce high-quality radiotracers for preclinical and clinical investigation. The methodologies described herein provide a solid foundation for the development of novel diagnostic and therapeutic agents based on the versatile radioiodinated benzoate scaffold.

References

  • Title: Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in rats Source: PubMed URL: [Link]

  • Title: Recent Advances in Synthetic Methods for Radioiodination Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: PMC - NIH URL: [Link]

  • Title: Quality control of iodine-131-labeled metaiodobenzylguanidine Source: ResearchGate URL: [Link]

  • Title: Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I Source: MDPI URL: [Link]

  • Title: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene Source: JoVE URL: [Link]

  • Title: Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques Source: MDPI URL: [Link]

  • Title: Tributyltin hydride (Tributylstannane) / Organotin hydrides Source: Organic Chemistry Portal URL: [Link]

  • Title: Electrophilic halogenation Source: Wikipedia URL: [Link]

  • Title: Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Fundamental concepts of radiopharmaceuticals quality controls Source: Pharmaceutical and Biomedical Research URL: [Link]

  • Title: GUIDELINE FOR RADIOIODINATED MIBG SCINTIGRAPHY IN CHILDREN Source: European Association of Nuclear Medicine URL: [Link]

  • Title: Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent Source: PMC - NIH URL: [Link]

  • Title: Quality Control of Compounded Radiopharmaceuticals Source: The University of New Mexico - UNM URL: [Link]

  • Title: EANM procedure guidelines for 131I-meta-iodobenzylguanidine (131I-mIBG) therapy Source: Springer URL: [Link]

  • Title: Guidelines for radioiodinated MIBG scintigraphy in children Source: ResearchGate URL: [Link]

  • Title: Chapter 14: Quality Control of Radiopharmaceuticals Source: PharmacyLibrary URL: [Link]

Sources

Application Note: Strategic Incorporation of 3-Iodobenzoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists integrating 3-iodobenzoate (3-IB) into peptide synthesis workflows. It serves as a comprehensive guide for using 3-IB as a versatile handle for late-stage functionalization via Palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) and halogen bonding studies.

Abstract

The incorporation of this compound (3-IB) into peptide sequences transforms inert peptide backbones into reactive scaffolds. As an N-terminal cap or side-chain modifier, the 3-iodobenzoyl moiety provides a robust aryl-iodide handle orthogonal to standard protecting groups. This guide details the solid-phase installation of 3-IB and its subsequent utilization in on-resin cross-coupling reactions to generate stapled peptides, fluorescent probes, and biaryl peptidomimetics.

Introduction: The Power of the Iodide Handle

In modern peptide drug discovery, the "aryl iodide" is not merely a structural feature but a chemical warhead . Unlike bromides or chlorides, the iodide at the meta position of the benzoyl cap offers a unique balance of reactivity and stability:

  • Enhanced Reactivity: The weak C–I bond facilitates rapid oxidative addition by Pd(0) catalysts under mild conditions compatible with peptide bonds.

  • Halogen Bonding: The iodine atom acts as a strong halogen bond donor (Lewis acid), capable of specific non-covalent interactions with receptor carbonyls or nitrogens, potentially increasing potency.

  • Late-Stage Diversification: A single "parent" peptide containing 3-IB can be split into multiple aliquots to generate a library of analogs via divergent cross-coupling reactions.

Chemical Considerations & Compatibility

Before initiating synthesis, consider the following physicochemical parameters:

ParameterSpecification for 3-Iodobenzoic Acid
Solubility Soluble in DMF, NMP, and DMF/DCM mixtures. Slightly less soluble than standard Fmoc-amino acids; ensure full dissolution before activation.
Activation Compatible with HATU/HOAt, HBTU/HOBt, and DIC/Oxyma. Avoid prolonged exposure to strong bases (e.g., piperidine) after installation if high temperatures are used, though the C-I bond is generally stable to standard Fmoc deprotection cycles.
Resin Compatibility Compatible with Rink Amide, Wang, and 2-CTC resins. For on-resin Pd-coupling, Rink Amide (PS or PEG-PS) is preferred due to its chemical stability under basic cross-coupling conditions.
Storage Light sensitive. Store solid 3-IB and peptide-resins in amber vials to prevent photolytic deiodination.

Experimental Protocols

Protocol A: N-Terminal Capping with 3-Iodobenzoic Acid

This protocol replaces the final Fmoc-amino acid coupling to install the 3-iodobenzoyl group at the N-terminus.

Reagents:

  • 3-Iodobenzoic acid (3-IBA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Procedure:

  • Fmoc Removal: Remove the final N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (2 × 10 min). Wash resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Activation: In a clean vial, dissolve 3-IBA (4.0 eq) and HATU (3.9 eq) in minimal DMF. Add DIPEA (8.0 eq) . The solution should turn yellow. Allow pre-activation for 1–2 minutes.

    • Note: Using a slight excess of acid over coupling reagent prevents capping of the N-terminus with the guanidinium moiety of HATU.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature (RT) for 45–60 minutes .

  • Monitoring: Verify completion using the Kaiser Test (ninhydrin). The resin beads should remain colorless (negative for free amines). If blue, repeat the coupling.

  • Washing: Wash resin thoroughly with DMF (5 ×) and DCM (5 ×) to remove all traces of non-covalently bound iodine species.

Protocol B: On-Resin Sonogashira Cross-Coupling

This reaction couples a terminal alkyne to the 3-iodobenzoyl peptide, useful for introducing fluorophores, PEG chains, or "stapling" to a second alkyne.

Reagents:

  • Terminal Alkyne (e.g., Phenylacetylene, Propargyl-PEG)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Co-catalyst: CuI (Copper(I) iodide)

  • Base: Diethylamine (DEA) or DIPEA

  • Solvent: DMF (degassed)

Step-by-Step Procedure:

  • Preparation: Place the resin (swelled in DMF) into a sealable reactor (e.g., glass vial with septum). Strictly exclude oxygen by sparging solvents with Argon/Nitrogen.

  • Reaction Mixture: Add the following to the resin (ratios relative to resin loading):

    • Terminal Alkyne (5.0 eq)

    • Pd(PPh₃)₄ (0.1 eq / 10 mol%)

    • CuI (0.2 eq / 20 mol%)

    • DEA (10.0 eq)

    • Degassed DMF (to cover beads)

  • Incubation: Seal the vessel under inert gas. Agitate gently at RT for 4–16 hours .

    • Optimization: For difficult couplings, heat to 45°C. Avoid temperatures >60°C to prevent peptide degradation or copper precipitation.

  • Washing (Critical): The resin will likely be dark brown/black. Wash extensively:

    • DMF (3 ×)

    • 0.5% Sodium Diethyldithiocarbamate (in DMF) × 3 (Copper scavenger wash)

    • DMF (3 ×)

    • DCM (3 ×)[1]

  • Cleavage: Proceed to standard TFA cleavage.

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling

Used to create biaryl linkages (e.g., biphenyls) for improving peptide hydrophobicity and receptor binding affinity.

Reagents:

  • Aryl Boronic Acid

  • Catalyst: Pd(OAc)₂ + Ligand (e.g., SPhos or P(o-tolyl)₃) OR Pd(PPh₃)₄

  • Base: Na₂CO₃ (2M aqueous) or K₃PO₄

  • Solvent: DMF/Water or DME/Water (9:1)

Step-by-Step Procedure:

  • Preparation: Swell resin in DMF.

  • Reaction Mixture: Add to the resin:

    • Aryl Boronic Acid (5.0 eq)

    • Pd(PPh₃)₄ (0.1 eq)

    • Na₂CO₃ (2M aq, 10.0 eq)

    • DMF (sufficient to create a slurry)[1][2]

  • Incubation: Heat the reaction to 80°C for 4–6 hours or use Microwave irradiation (80°C, 30 min).

    • Note: Aqueous base is essential for the transmetallation step in Suzuki coupling.

  • Washing: Wash with DMF, Water, DMF, and DCM. Use the dithiocarbamate wash (see Protocol B) if residual palladium color persists.

Visual Workflow

The following diagram illustrates the decision matrix and workflow for incorporating 3-IB.

G Start Peptide Assembly (SPPS Fmoc/tBu) Coupling Couple 3-Iodobenzoic Acid (HATU/DIPEA) Start->Coupling Check Kaiser Test (Colorless?) Coupling->Check Check->Coupling Blue (Incomplete) Branch Select Path Check->Branch Colorless (Complete) PathA Path A: Halogen Bonding (Direct Cleavage) Branch->PathA PathB Path B: Sonogashira (Alkyne/Pd/Cu) Branch->PathB PathC Path C: Suzuki-Miyaura (Boronic Acid/Pd/Base) Branch->PathC Cleavage TFA Cleavage & Purification PathA->Cleavage PathB->Cleavage PathC->Cleavage

Figure 1: Strategic workflow for this compound incorporation and downstream diversification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling of 3-IB Steric hindrance or aggregation.Double couple (repeat Protocol A). Use microwave heating (50°C, 10 min) for the coupling step.
Black Resin after Pd Coupling Trapped Pd/Cu nanoparticles.Wash with 0.5% Sodium Diethyldithiocarbamate (ddtc) in DMF. This chelator strips metals from the polymer matrix.
Dehalogenation (Loss of Iodine) Pd-catalyzed reduction (hydrodehalogenation).Reduce reaction time. Ensure solvent is strictly degassed (oxygen promotes side reactions). Increase the concentration of the coupling partner (alkyne/boronic acid).
Homocoupling of Alkynes Oxidative Glaser coupling (Alkyne-Alkyne).Strictly exclude oxygen. This side reaction consumes your alkyne reagent, stalling the desired cross-coupling.

References

  • Standard SPPS Protocols: Luxembourg Bio Technologies. (2007).[3][4][5] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Link

  • Sonogashira on Resin: Fournier, A., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides. PubMed. Link

  • Suzuki-Miyaura on Resin: Kotha, S., & Lahiri, K. (2007). Effectiveness of the Suzuki-Miyaura cross-coupling reaction for solid-phase peptide modification. PubMed. Link

  • Peptide Stapling Applications: Planas, M., et al. (2019). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. Link

  • Palladium Removal: Organic Process Research & Development. (2022).[4][6][7] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity. Link

Sources

Introduction: The Versatility of 3-Iodobenzoate as a Molecular Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-Iodobenzoate in the Synthesis of Functional Materials

In the landscape of materials science and synthetic chemistry, the selection of appropriate molecular building blocks is paramount to designing materials with tailored properties. This compound and its derivatives, such as 3-iodobenzoic acid and its esters (e.g., methyl and ethyl this compound), represent a class of exceptionally versatile scaffolds. Their utility stems from two key functional loci: the carboxylate group, which can act as a robust coordinating ligand for metal centers, and the strategically positioned carbon-iodine (C-I) bond, a highly reactive site for carbon-carbon bond formation.

The C-I bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the programmed assembly of complex organic architectures.[1][2] This reactivity is the gateway to creating conjugated polymers and functional small molecules with specific electronic and optical properties.[2] Concurrently, the carboxylate functionality provides a reliable anchor point for constructing extended, crystalline structures like Metal-Organic Frameworks (MOFs) and coordination polymers.[3][4] This dual-functionality allows researchers to either utilize the iodo-group as a reactive handle for further functionalization or to incorporate it as a static component that influences the steric and electronic environment of the final material.

This guide provides detailed application notes and protocols for leveraging this compound as a foundational building block for a new generation of functional materials, targeting researchers in materials science, organic synthesis, and drug development.

Physicochemical Properties of this compound and its Derivatives

A comprehensive understanding of the physical and chemical properties of the starting material is critical for experimental design. The following table summarizes key data for 3-iodobenzoic acid and its common esters.

Property3-Iodobenzoic AcidMethyl this compoundEthyl this compound
Molecular Formula C₇H₅IO₂C₈H₇IO₂C₉H₉IO₂
Molecular Weight 248.02 g/mol 262.04 g/mol [5][6]276.07 g/mol
Appearance White to light-yellow crystalline powderSolid[5]-
Melting Point 185-187 °C46-50 °C[5]-
Boiling Point 337.3 °C-158-160 °C at 15 mmHg
Solubility Sparingly soluble in cold water; soluble in ethanol, ether, acetoneSoluble in organic solventsSoluble in organic solvents
CAS Number 618-51-9618-91-7[5]58313-23-8

Application I: Synthesis of Porous Crystalline Materials

The carboxylate group of 3-iodobenzoic acid is an excellent coordinating ligand for a vast array of metal ions. This property is harnessed to construct highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.[4][7] In this context, the iodo-substituent can play a dual role: it can either be a site for post-synthetic modification to introduce new functionalities or its steric bulk and electronic properties can be used to tune the pore environment and framework topology.

Workflow for MOF Synthesis using 3-Iodobenzoic Acid

The following diagram outlines a typical solvothermal synthesis workflow for producing a MOF from a this compound-based linker.

MOF_Synthesis_Workflow Figure 1. General Workflow for Solvothermal MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Linker 3-Iodobenzoic Acid Mixing Combine & Sonicate for Homogeneous Mixture Linker->Mixing Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Seal in Autoclave Heat at 80-120 °C for 24-72h Mixing->Heating Self-Assembly Cooling Cool to Room Temp. Crystals Form Heating->Cooling Washing Decant Mother Liquor Wash with Fresh Solvent (e.g., DMF) Cooling->Washing Activation Solvent Exchange (e.g., CHCl₃) Dry under Vacuum Washing->Activation Characterization Material Characterization (PXRD, TGA, SEM, Gas Sorption) Activation->Characterization

Caption: General Workflow for Solvothermal MOF Synthesis.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a general procedure for synthesizing a MOF using 3-iodobenzoic acid and zinc nitrate, adapted from established methods for carboxylate-based MOFs.[8][9]

Causality and Self-Validation: The choice of a high-boiling point solvent like DMF is crucial as it solubilizes the precursors and facilitates the high temperatures needed for crystal growth. The washing and solvent exchange steps are critical for removing unreacted starting materials and guest molecules from the pores, which is a prerequisite for obtaining a permanently porous material. The final product's crystallinity, verified by Powder X-ray Diffraction (PXRD), validates the success of the synthesis.

Materials:

  • 3-Iodobenzoic Acid (H-3-IB)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Chloroform (CHCl₃), Anhydrous

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve 3-iodobenzoic acid (e.g., 0.3 mmol, 74.4 mg) and zinc nitrate hexahydrate (e.g., 0.45 mmol, 133.9 mg) in 15 mL of DMF.

  • Homogenization: Cap the vial and sonicate the mixture for 15-20 minutes to ensure complete dissolution and a homogeneous solution.

  • Crystal Growth: Tightly seal the vial or transfer the solution to a Teflon-lined autoclave. Place it in a programmable oven and heat to 105 °C for 24 hours.[8]

  • Cooling: Allow the oven to cool slowly to room temperature. Crystalline product should be observed at the bottom of the vial.

  • Isolation: Carefully decant the mother liquor. Wash the crystals by immersing them in fresh DMF (3 x 10 mL), allowing them to sit for several hours between washes.

  • Solvent Exchange: To activate the framework, decant the DMF and immerse the crystals in a more volatile solvent like chloroform for 3 days, replacing the chloroform with a fresh portion each day.[8] This step is crucial for evacuating the pores.

  • Drying: Decant the chloroform and dry the resulting crystalline powder under vacuum at an elevated temperature (e.g., 120 °C) to yield the activated MOF.

Application II: C-C Bond Formation for Advanced Organic Materials

The true synthetic power of this compound esters is unleashed in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these transformations, enabling efficient synthesis under relatively mild conditions. These reactions are cornerstones for building conjugated systems found in materials for OLEDs and OPVs.[1][2]

Reaction Schematic: Suzuki Cross-Coupling

The Suzuki reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures.

Suzuki_Mechanism Figure 2. Simplified Catalytic Cycle of Suzuki Cross-Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)-I OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)-R² Transmetal->PdII_Diorgano Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., NaOH) Base->Transmetal activates boronate RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 regenerates catalyst Product Product R¹-R² RedElim->Product Iodobenzoate This compound (R¹-I) Iodobenzoate->OxAdd

Caption: Simplified Catalytic Cycle of Suzuki Cross-Coupling.

Protocol 2: Synthesis of 3-Phenylbenzoic Acid via Suzuki Coupling

This protocol details the synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid and phenylboronic acid, following a well-established procedure.[10]

Causality and Self-Validation: The reaction is performed in a biphasic water/organic solvent system. A base (NaOH) is essential for activating the boronic acid for the transmetalation step. The palladium chloride catalyst is the heart of the reaction, enabling the C-C bond formation. The success of the reaction is validated by the isolation of a product with a different melting point and spectroscopic signature (NMR, IR) compared to the starting materials.

Materials:

  • 3-Iodobenzoic Acid

  • Phenylboronic Acid

  • Palladium(II) Chloride (PdCl₂)

  • Sodium Hydroxide (NaOH)

  • tert-Butyl Methyl Ether (TBME)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel

Procedure:

  • Reaction Setup: In a two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, prepare a solution of sodium hydroxide (8.00 mmol, 320 mg) in 8 mL of water.

  • Reagent Addition: While stirring, add 3-iodobenzoic acid (2.00 mmol, 496 mg), followed by phenylboronic acid (2.20 mmol, 268 mg), and finally palladium(II) chloride (0.020 mmol, 3.54 mg).[10]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 hour. Progress can be monitored by TLC.

  • Work-up - Filtration: Filter the reaction mixture through a glass frit or folded filter paper to remove any palladium black.

  • Precipitation: Dilute the filtrate with 100 mL of water and acidify with a few drops of concentrated HCl until a precipitate forms.

  • Extraction: Filter the solid precipitate and dissolve it in approximately 30 mL of tert-butyl methyl ether (TBME).

  • Purification: Transfer the ether solution to a separating funnel, wash with water, and then dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The product, 3-phenylbenzoic acid, will remain as a crystalline solid.

Characterization Techniques for Synthesized Materials

Proper characterization is essential to confirm the identity, purity, and properties of the newly synthesized materials.

TechniqueInformation Provided for MOFsInformation Provided for Organic Materials
Powder X-Ray Diffraction (PXRD) Confirms crystallinity, phase purity, and provides structural information.Assesses crystallinity of polymeric or small molecule films.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR of digested samples confirms linker integrity.Primary tool for structural elucidation and purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms coordination of carboxylate groups to metal centers (shift in C=O stretch).Identifies functional groups and confirms reaction completion.
Thermogravimetric Analysis (TGA) Determines thermal stability and solvent content of the framework.Assesses thermal stability and degradation temperature.
Scanning Electron Microscopy (SEM) Visualizes crystal morphology and size distribution.Examines surface morphology of thin films or bulk materials.
Gas Sorption Analysis Measures surface area (BET) and porosity of activated MOFs.Not typically applicable.
UV-Vis & Fluorescence Spectroscopy -Characterizes optical absorption and emission properties, crucial for optoelectronic applications.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides chemists and material scientists with a reliable platform for creating a diverse range of functional materials. Its dual reactivity allows for the rational design of both porous crystalline frameworks and complex organic molecules for advanced applications. The protocols outlined here provide a foundational basis for exploring its utility. Future work will likely focus on incorporating this compound into increasingly complex, multifunctional systems, such as photoactive MOFs, advanced polymer composites, and novel pharmaceutical intermediates, further cementing its role as an indispensable tool in modern synthesis.

References

  • Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid . Organische-Chemie.ch. [Link]

  • Methyl this compound . AB Enterprises. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2007). *Synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides. Nature Protocols, 2(2), 282–286. [Link]

  • Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions . RSC Publishing. [Link]

  • Coordination Polymers and Oligonuclear Systems Based on Oximate or Hydroxamate Building Blocks: Magnetic and Sorption Properties . ResearchGate. [Link]

  • Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology . MDPI. [Link]

  • Advanced synthesis and characterization of metal–organic frameworks for diverse applications . LUTPub. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Metal-organic frameworks: structure, properties, methods of synthesis, and characterization . ResearchGate. [Link]

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide . MDPI. [Link]

  • Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis . Korea University Pure. [Link]

  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes . MDPI. [Link]

  • Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption . Crystal Growth & Design. [Link]

  • m-IODOBENZOIC ACID . Organic Syntheses. [Link]

  • Coordination Polymers with Cyanoaurate Building Blocks: Potential New Industrial Applications for Gold . ResearchGate. [Link]

  • Ethyl this compound . PubChem. [Link]

Sources

protocol for Sonogashira coupling with ethyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of Ethyl 3-Iodobenzoate

Executive Summary & Strategic Rationale

This guide details the protocol for the Sonogashira cross-coupling of ethyl this compound with terminal alkynes (using phenylacetylene as the model substrate).

Why this specific protocol? Ethyl this compound represents an "activated" aryl halide. The iodine atom provides a weak C-X bond for facile oxidative addition, while the electron-withdrawing ester group at the meta position further lowers the electron density on the aromatic ring, accelerating the reaction kinetics. Consequently, this reaction can often proceed under milder conditions than those required for aryl bromides or chlorides.[1]

Key Technical Challenges Addressed:

  • Homocoupling (Glaser Coupling): The primary side reaction where oxygen causes the alkyne to dimerize. Our protocol utilizes strict deoxygenation to mitigate this.

  • Ester Stability: While the ester group is generally robust, the use of strong nucleophilic bases or high temperatures in the presence of water can lead to hydrolysis. We utilize Triethylamine (TEA) as a mild base to preserve the ethyl ester functionality.

  • Catalyst Longevity: We employ Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a stable pre-catalyst that reduces to the active Pd(0) species in situ, offering a balance between reactivity and air stability during weighing.

Mechanistic Pathway & Visualization

Understanding the interplay between the Palladium and Copper cycles is critical for troubleshooting. The reaction proceeds via two synergistic cycles:

  • The Palladium Cycle: Handles the aryl halide activation.[2][3]

  • The Copper Cycle: Activates the alkyne, making it nucleophilic enough to transfer to the palladium center (Transmetallation).

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I (Ethyl this compound) PdII_Ar Ar-Pd(II)-I (Intermediate A) OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet PdII_Alk Ar-Pd(II)-Alkyne (Intermediate B) TransMet->PdII_Alk - CuI Iso Cis/Trans Isomerization PdII_Alk->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Regeneration Product Product: Ethyl 3-(phenylethynyl)benzoate RedElim->Product CuI CuI (Co-Catalyst) Cu_Alk Cu-Acetylide (R-C≡C-Cu) CuI->Cu_Alk Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuI + Base Base Base (Et3N) Base->CuI Deprotonation Cu_Alk->TransMet Enters Pd Cycle

Caption: Synergistic Pd(0)/Cu(I) catalytic cycles. The Cu-acetylide formation is the rate-determining step for alkyne entry.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Amount (mmol)Mass/Vol
Substrate Aryl HalideEthyl this compound1.01.0 mmol276 mg
Coupling Partner AlkynePhenylacetylene1.21.2 mmol132 µL
Catalyst Pd SourcePdCl₂(PPh₃)₂0.020.02 mmol14 mg
Co-Catalyst ActivatorCopper(I) Iodide (CuI)0.040.04 mmol7.6 mg
Base/Solvent Acid ScavengerTriethylamine (TEA)3.03.0 mmol418 µL
Solvent MediumTHF (Anhydrous)N/AN/A5.0 mL

Critical Note: The purity of CuI is paramount. If the CuI appears green or grey, it has oxidized to Cu(II) and will inhibit the reaction. It should be an off-white or tan powder.

Step-by-Step Procedure

Step 1: System Preparation (Deoxygenation)

  • Why: Oxygen promotes the homocoupling of phenylacetylene to diphenyldiacetylene (Glaser product), consuming the starting material and complicating purification.

  • Action: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Loading

  • Charge the flask with PdCl₂(PPh₃)₂ (14 mg) , CuI (7.6 mg) , and Ethyl this compound (276 mg) .

  • Cap the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with Nitrogen (repeat 3 times).

Step 3: Solvent & Base Addition [1][2][5][9]

  • Using a gas-tight syringe, add Anhydrous THF (5 mL) and Triethylamine (418 µL) through the septum.

  • Observation: The solution typically turns yellow or pale orange.

  • Start stirring at a moderate speed.

Step 4: Alkyne Addition & Reaction

  • Add Phenylacetylene (132 µL) dropwise via syringe.

  • Observation: The reaction mixture often darkens (brown/black) within minutes. This color change indicates the formation of active Pd(0) species and is a sign of reaction initiation.

  • Condition: Stir at Room Temperature (25°C) .

    • Note: Due to the high reactivity of the iodide and the ester activation, heating is rarely necessary. If no conversion is observed by TLC after 2 hours, heat to 40°C.

Step 5: Monitoring

  • Monitor by TLC (Silica gel, 10% Ethyl Acetate in Hexanes).

    • Starting Material (Iodide): High R_f (approx 0.6).

    • Product: Slightly lower R_f than iodide, often fluorescent under UV.

    • Alkyne: Very high R_f, stains with KMnO4.

  • Reaction is typically complete within 2–4 hours .

Step 6: Work-up

  • Dilute the reaction mixture with Ethyl Acetate (20 mL).

  • Filter through a small pad of Celite to remove precipitated ammonium salts and metal residues. Wash the pad with Ethyl Acetate.

  • Transfer filtrate to a separatory funnel.

  • Wash with Water (2 x 15 mL) to remove TEA salts.

  • Wash with Brine (1 x 15 mL) .

  • Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 7: Purification

  • Purify the crude residue via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (100:0 to 95:5).

  • Yield Expectation: 85–95%.

Characterization Data (Expected)

Upon isolation, the product Ethyl 3-(phenylethynyl)benzoate should exhibit the following spectral characteristics:

  • Physical State: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20 (s, 1H, Ar-H adjacent to ester/alkyne)

    • δ 8.00 (d, 1H, Ar-H ortho to ester)

    • δ 7.70 (d, 1H, Ar-H ortho to alkyne)

    • δ 7.55–7.35 (m, 6H, remaining Ar-H)

    • δ 4.40 (q, 2H, O-CH₂ -CH₃)

    • δ 1.40 (t, 3H, O-CH₂-CH₃ )

  • MS (ESI or EI): Molecular ion peak [M+] at m/z ~250.

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Catalyst Poisoning (O₂)Ensure strict inert atmosphere. Degas solvents by sparging with Argon for 15 mins.
No Reaction (SM remains) Inactive CuICheck CuI color. If green, recrystallize from saturated KI solution or buy fresh.
Homocoupling Product Oxygen LeakCheck septum integrity. Add alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.
Low Yield / Black Tar Catalyst DecompositionReaction temperature too high. For aryl iodides, strictly maintain RT.
Ester Hydrolysis Wet Solvents + BaseEnsure THF is anhydrous. Minimize water content in the workup until the reaction is quenched.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[8][9] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link[11]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate. Link (Generalized protocol adaptation).

  • Organic Chemistry Portal. Sonogashira Coupling Mechanism and Conditions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Iodobenzoate Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are working with 3-iodobenzoate , a substrate that offers a seductive combination of high reactivity (C–I bond) and synthetic utility (ester handle). However, this substrate presents a classic "Goldilocks" problem: the iodine is highly reactive toward oxidative addition, but the meta-ester is susceptible to hydrolysis (saponification) or transesterification under the very basic conditions required to activate your nucleophile (boronic acid/alkyne).

This guide moves beyond generic textbook conditions. We focus on chemoselectivity : driving the cross-coupling while preserving the ester integrity.

Module 1: The Suzuki-Miyaura Interface

Issue: "My reaction works, but I'm isolating the carboxylic acid (saponification) instead of the ester."

The Core Conflict

Standard Suzuki conditions utilize aqueous bases (


, 

) to activate the boronic acid to a boronate species (

), which is the active transmetallating agent. However, hydroxide ions generated in equilibrium will rapidly hydrolyze your this compound ester, especially at elevated temperatures.
Troubleshooting & Optimization
Parameter Standard (Avoid) Optimized (Recommended) Technical Rationale
Base

(aq), NaOH

(anhydrous)
or TMSOK
Anhydrous phosphate acts as a proton sponge without generating free

. Potassium trimethylsilanolate (TMSOK) allows for completely anhydrous activation [1].
Solvent MeOH, EtOH, DMF/H2ODioxane , Toluene , or THF Protic solvents promote transesterification. Use non-protic, non-polar solvents to protect the ester.
Catalyst


or Pd-XPhos
Bidentate ligands (

) resist dechelation better than

. XPhos facilitates oxidative addition even at lower temperatures, preserving the ester.
Q&A: Specific Scenarios

Q: I must use water to dissolve my boronic acid. How do I stop hydrolysis? A: Switch to mild slurry conditions . Use


 (tribasic potassium phosphate monohydrate) in Toluene. The water of crystallization is often sufficient to activate the boron without creating a bulk aqueous phase that attacks the ester. Alternatively, use TPGS-750-M  (surfactant) to form micelles; the hydrophobic pocket protects the ester from the surrounding water [2].

Q: My yield is low, and I see de-iodinated starting material (methyl benzoate). A: This is protodeiodination . It occurs when the oxidative addition complex captures a proton (from moisture or solvent) instead of transmetallating.

  • Fix: Ensure your solvent is rigorously dry.

  • Fix: Increase the concentration of the boronic acid (1.5 equiv).

  • Fix: Switch to a catalyst with a faster transmetallation rate, such as Pd-SPhos G3 .

Module 2: The Sonogashira Sector

Issue: "I am seeing homocoupling of my alkyne (Glaser coupling) rather than cross-coupling."

The Mechanism of Failure

In the presence of Copper(I) and Oxygen, terminal alkynes oxidatively dimerize. Since this compound is an electron-deficient aryl halide, it adds to Pd(0) rapidly, but if the copper cycle is faster at consuming the alkyne, you lose stoichiometry.

Decision Tree: Copper vs. Copper-Free

SonogashiraLogic Start Start: Sonogashira Optimization CheckOx Is strict exclusion of O2 possible? Start->CheckOx YesOx Yes (Glovebox/Schlenk) CheckOx->YesOx Rigorous De-gassing NoOx No (Standard Manifold) CheckOx->NoOx Trace O2 present Standard Standard Protocol: Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N/THF YesOx->Standard Homocoupling Issue: Glaser Homocoupling? NoOx->Homocoupling Result1 Isolate Product Standard->Result1 Fast Reaction Homocoupling->Standard No CuFree Switch to Cu-Free: High Pd Load (5% Pd(PPh3)4) Stronger Base (Piperidine) Slow Addition of Alkyne Homocoupling->CuFree Yes (Dimer observed) Result2 Isolate Product CuFree->Result2 Slower but Cleaner

Figure 1: Decision matrix for selecting Sonogashira conditions based on oxygen control and side-reaction prevalence.

Q&A: Sonogashira Specifics

Q: The reaction turns black immediately and stalls. A: This is "Pd Black" precipitation. The catalyst is decomposing before it can re-enter the cycle.

  • Cause: The this compound undergoes oxidative addition too fast, depleting the ligand-stabilized Pd(0) pool.

  • Fix: Lower the temperature (start at RT, not

    
    ).
    
  • Fix: Add excess ligand (e.g.,

    
     or 
    
    
    
    ) to stabilize the Pd intermediate.
Module 3: Experimental Protocol (The "Gold Standard")
Protocol: Anhydrous Suzuki Coupling of Methyl this compound

Designed to minimize ester hydrolysis and maximize conversion.

Reagents:

  • Methyl this compound (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Base: Anhydrous

    
     (3.0 equiv) - Must be finely ground/powdered.
    
  • Catalyst:

    
     (3 mol%)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Charge Solids: Add iodide, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (

    
    ). Critical: Oxygen promotes homocoupling of boronic acids.
    
  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Do not perform an aqueous extraction if the product is water-sensitive.

  • Purification: Concentrate and purify via flash chromatography.

Module 4: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The diagram below maps the competition between the desired cycle and the ester hydrolysis pathway.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Dehal Protodeiodination (Ar-H) OxAdd->Dehal + H+ (Moisture) Prod Product (Biaryl Ester) TransMet->Prod Reductive Elim Prod->Pd0 Regeneration Hydrolysis Hydrolysis (Saponification) (Ar-COO-) Substrate This compound Substrate->Hydrolysis + BaseAq (Fast) BaseAq Aqueous Base (OH-) BaseAnh Anhydrous Base (PO4 3-) BaseAnh->TransMet Promotes

Figure 2: Mechanistic pathway highlighting the competition between productive cross-coupling and ester hydrolysis/dehalogenation.

References
  • Denmark, S. E., & Smith, R. C. (2010). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Journal of the American Chemical Society.

  • Lipshutz, B. H., et al. (2010). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry.[1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4][5] Chemical Reviews.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

Sources

Technical Support Center: High-Efficiency Protein Radioiodination via SIB

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why SIB?

Direct radioiodination (e.g., Chloramine-T, Iodogen) is fast but chemically harsh, often oxidizing sensitive amino acids (methionine, cysteine) and resulting in unstable labels that deiodinate in vivo.

N-succinimidyl 3-iodobenzoate (SIB) is an indirect "prosthetic group" method. It decouples the harsh oxidation step from the protein. You first create the radioactive ester ([*I]SIB) and then conjugate it to the protein under mild conditions.[1] This results in:

  • Preserved Immunoreactivity: No oxidant contact with the protein.

  • Metabolic Stability: The lack of direct tyrosine iodination prevents rapid deiodination by dehalogenases in vivo.

However, SIB labeling is a multi-step process with two critical failure points: precursor synthesis and conjugation efficiency . This guide addresses those bottlenecks.

The Workflow Visualization

The following diagram outlines the critical path and decision nodes for the SIB radiolabeling process.

SIB_Workflow Tin Tin Precursor (Stannyl-benzoate) Oxidation Oxidative Iododestannylation (Acid + Oxidant) Tin->Oxidation Add *I- Oxidation->Tin Low RCY? Check Precursor Purity SIB_Raw Crude [*I]SIB Oxidation->SIB_Raw HPLC HPLC Purification (Remove free iodine & oxidant) SIB_Raw->HPLC SIB_Pure Dry [*I]SIB (Solvent Evaporation) HPLC->SIB_Pure Collect Peak Conjugation Conjugation (pH 8.5, Borate Buffer) SIB_Pure->Conjugation Add Protein Conjugation->SIB_Pure Low Yield? Check Hydrolysis Purification SEC Purification (PD-10 / Sephadex) Conjugation->Purification Final Final Radiotracer Purification->Final

Figure 1: Critical path for SIB radiolabeling. Note the two distinct phases: Synthesis (Red/Blue) and Conjugation (Green).

Module 1: Synthesis of [*I]SIB (The Precursor)

The first step is the conversion of the tin precursor (N-succinimidyl 3-(tri-n-butylstannyl)benzoate) into [*I]SIB via oxidative iododestannylation .

Protocol Summary
  • Reagents: 10–20 µg Tin Precursor in acetic acid/chloroform.

  • Radioisotope: Sodium Iodide ([*I]NaI) in NaOH.

  • Oxidant: tert-Butyl hydroperoxide (TBHP) or Chloramine-T.

  • Reaction: 15–20 mins at Room Temperature.

  • Purification: HPLC (Reverse Phase C-18).

Troubleshooting Guide: Synthesis Phase
SymptomProbable CauseCorrective Action
Low Radiochemical Yield (<50%) Old/Impure Precursor Tin precursors degrade (destannylate) over time. Verify precursor purity via NMR or HPLC. Store at -20°C under Argon.
Incorrect Oxidant Stoichiometry If using Chloramine-T, excess oxidant can degrade the NHS ester. Switch to TBHP (softer oxidant) for better reproducibility [1].
Product Co-elutes with Impurities Inadequate HPLC Separation The tin precursor is lipophilic. Use a gradient: 50% MeCN (0.1% TFA) to 90% MeCN. Ensure baseline separation between [*I]SIB and the tin precursor.
Hydrolysis before Conjugation Wet Solvents The NHS ester is moisture sensitive.[2] Ensure all organic solvents (Chloroform, MeCN) are anhydrous.

Module 2: Protein Conjugation (The Critical Step)

This is the most common failure point. You are reacting an NHS-ester (on the SIB) with a primary amine (Lysine on the protein). This reaction competes directly with hydrolysis (reaction with water).

The Chemistry of Failure
  • Aminolysis (Desired): SIB-NHS + Protein-NH₂ → SIB-Protein + NHS

  • Hydrolysis (Undesired): SIB-NHS + H₂O → SIB-COOH (Inactive) + NHS

Optimization Protocol

1. Buffer Selection (Crucial)

  • DO NOT USE: Tris, Glycine, or any amine-containing buffers. These will react with the SIB and scavenge it before it touches your protein.

  • USE: Borate buffer (0.1 M to 0.2 M).

2. pH Control

  • Target: pH 8.3 – 8.5.

  • Why? Lysine ε-amines have a pKa ~10.5. At pH 7.0, they are protonated (NH₃⁺) and unreactive. You need to raise the pH to deprotonate a fraction of them (NH₂) to act as nucleophiles.

  • Risk: Above pH 9.0, hydrolysis of the NHS ester becomes faster than the conjugation reaction [2].

3. Concentration

  • Keep protein concentration high (>1–2 mg/mL). High protein concentration favors aminolysis over hydrolysis (second-order kinetics).

Troubleshooting Guide: Conjugation Phase

*Q: My HPLC shows pure [I]SIB, but after mixing with protein, I get <10% labeling efficiency. Why?

  • A1: Buffer Incompatibility. Did you dialyze the protein into Borate or Phosphate? If the protein is still in a storage buffer containing Tris or Glycine, the reaction failed immediately.

  • A2: pH too low. If you conjugated at pH 7.4 (PBS), the reaction rate is too slow. The SIB hydrolyzed before it could label the protein. Adjust to pH 8.5 [3].

  • A3: "Dried" SIB wasn't dry. If you evaporated the HPLC solvent but left trace water, the SIB hydrolyzed in the vial before protein addition. Use a stream of dry nitrogen and ensure the vial is bone-dry.

Q: My protein precipitated after adding SIB.

  • A: SIB is hydrophobic. If you added it in a large volume of DMSO/ethanol, you may have shocked the protein.

    • Fix: Dissolve SIB in a minimal volume of DMSO (<5% of total reaction volume) and add it slowly while vortexing gently.

Quantitative Comparison: SIB vs. Direct Labeling[3]

The following data highlights the trade-off: SIB requires more effort but yields a superior biological tracer.

FeatureDirect Labeling (Chloramine-T)Indirect Labeling (SIB)
Oxidant Exposure Protein exposed to oxidantProtein NEVER exposed
Bond Type Iodine-Tyrosine (Carbon-Iodine)Iodine-Benzoate-Lysine (Amide)
In Vivo Stability Low (Susceptible to deiodinases)High (Resistant to deiodination) [4]
Thyroid Uptake High (Due to free Iodide release)Low (Significantly reduced)
Protocol Time 30 Minutes2–3 Hours
Typical Yield 60–80%30–50% (overall)

Visualizing the Competition: pH Sweet Spot

This diagram illustrates the kinetic competition that dictates your yield.

pH_Competition pH_Low pH < 7.5 (Acidic/Neutral) Result_Low Lysines Protonated (NH3+) Reaction: Too Slow Outcome: Hydrolysis Wins pH_Low->Result_Low pH_Opt pH 8.3 - 8.5 (Optimal) Result_Opt Lysines Deprotonated (NH2) Reaction: Fast Outcome: High Conjugation pH_Opt->Result_Opt pH_High pH > 9.0 (Basic) Result_High Hydrolysis Rate Extreme NHS Ester degraded instantly Outcome: Low Yield pH_High->Result_High

Figure 2: The pH "Goldilocks Zone" for NHS-ester chemistry. pH 8.5 balances amine reactivity against hydrolysis.

References

  • Zalutsky, M. R., & Narula, A. S. (1987). A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. Link

  • BenchChem. (2025).[3] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Technical Support Resources. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[4] Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins.[1][4][5] Nature Protocols. Link[4]

  • Garg, P. K., et al. (1989). Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate: A precursor for the preparation of the radioiodinating agent N-succinimidyl this compound.[1][4] Bioconjugate Chemistry. Link

Sources

Technical Support Center: Scale-Up Synthesis of 3-Iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Process Chemists and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-iodobenzoate derivatives. As a Senior Application Scientist, I understand that transitioning a synthesis from the bench to a pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety. This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of these crucial intermediates. We will focus primarily on the classical and widely used Sandmeyer reaction route, while also addressing alternative methodologies.

Section 1: Troubleshooting the Diazotization of 3-Aminobenzoates

The formation of the aryl diazonium salt from 3-aminobenzoic acid or its esters is the most critical and hazardous step in the sequence. The reaction is highly exothermic and the intermediate is thermally unstable, making precise control paramount at scale.[1][2]

Question: My reactor is showing a rapid, difficult-to-control temperature spike during the addition of sodium nitrite. What is causing this and how can I mitigate the risk?

Answer:

  • Causality: This is a classic sign of an impending runaway reaction. The diazotization of an aromatic amine is a highly exothermic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to an ice bath. During scale-up, the volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental principle means the reactor's ability to remove heat becomes a limiting factor. The temperature spike indicates that heat is being generated faster than it can be removed, which can lead to violent decomposition of the diazonium salt.[3]

  • Troubleshooting and Mitigation Strategy:

    • Reactor and Cooling Assessment: Ensure the jacketed reactor's heat transfer coefficient and coolant temperature are sufficient for the batch size. A pre-reaction thermal hazard analysis (e.g., using a Reaction Calorimeter) is highly recommended to quantify the heat of reaction and determine the required cooling capacity.

    • Controlled Reagent Addition: Never add sodium nitrite powder directly to the acidic amine solution at scale. Instead, use a pre-chilled aqueous solution of sodium nitrite and add it subsurface via a calibrated dosing pump. This prevents localized "hot spots" and ensures a controlled reaction rate.

    • Strict Temperature Monitoring: Maintain the internal reaction temperature between 0–5 °C. Use a calibrated, fast-responding thermocouple placed directly in the reaction medium. Set automated alarms and emergency cooling protocols if the temperature exceeds 7-10 °C.

    • Reverse Addition: In some cases, adding the acidic aniline solution to the nitrite solution can provide better temperature control, although this is less common.

Question: I am observing excessive foaming and a brown gas (NO₂) evolving from the reaction. My final yield is also poor. What is happening?

Answer:

  • Causality: The evolution of brown nitrogen dioxide (NO₂) gas indicates that the nitrous acid (HONO), formed in situ from NaNO₂ and acid, is decomposing. This decomposition (2HONO → N₂O₃ + H₂O → NO + NO₂ + H₂O) is accelerated by higher temperatures and excess nitrous acid. This parasitic reaction not only consumes your key reagent but can also lead to unwanted side reactions, including nitrosation of other species, contributing to the poor yield and formation of impurities.

  • Troubleshooting and Mitigation Strategy:

    • Stoichiometry Control: Use a slight excess of sodium nitrite (typically 1.05–1.10 equivalents) but avoid a large excess. Accurately assay your starting 3-aminobenzoate to ensure you are calculating equivalents correctly.

    • Temperature Management: As mentioned above, maintain a strict temperature of 0–5 °C. The stability of nitrous acid decreases significantly at higher temperatures.

    • Efficient Agitation: Ensure the reactor's mechanical stirrer provides good mixing to quickly disperse the added nitrite solution, preventing localized areas of high concentration where decomposition can initiate.

Section 2: Troubleshooting the Iodination (Sandmeyer) Step

Once the diazonium salt is formed, its reaction with an iodide source (typically KI) generates the this compound derivative. This step is also exothermic and prone to side reactions.

Question: My primary impurity is 3-hydroxybenzoic acid. How can I suppress its formation?

Answer:

  • Causality: The formation of 3-hydroxybenzoic acid is a result of the diazonium salt reacting with water, which acts as a competing nucleophile.[4] This reaction is highly temperature-dependent. As the temperature of the diazonium salt solution rises, the rate of this hydrolysis reaction increases dramatically, often becoming the dominant pathway above 15-20 °C.

  • Troubleshooting and Mitigation Strategy:

    • Maintain Low Temperature: Do not let the diazonium salt solution warm up before or during the addition of the iodide source.

    • Control the Iodide Addition: The substitution with iodide is also exothermic. Add the aqueous potassium iodide solution slowly and control the rate to maintain the internal temperature below 10 °C.

    • Use the Diazonium Salt Immediately: Diazonium salts have limited stability even at low temperatures.[1][5] Use the freshly prepared solution immediately in the subsequent step. Never store large quantities of diazonium salt solutions.

Question: The reaction mixture becomes very dark and forms a significant amount of tarry, insoluble material, making work-up and purification a nightmare. What causes this?

Answer:

  • Causality: Tar formation is often due to radical side reactions and azo coupling. The Sandmeyer reaction can proceed via a radical mechanism, and these highly reactive intermediates can polymerize or couple indiscriminately.[6] Furthermore, if any unreacted 3-aminobenzoate is present, the diazonium salt can couple with it to form highly colored and often insoluble azo dyes.[4]

  • Troubleshooting and Mitigation Strategy:

    • Ensure Complete Diazotization: Before proceeding to the iodination step, perform an in-process check to confirm the absence of starting amine. A simple starch-iodide paper test can check for the presence of excess nitrous acid, which indicates that all the amine has been consumed.

    • Degas Solvents: While less common in traditional aqueous Sandmeyer reactions, if organic solvents are used, degassing them can sometimes reduce radical-mediated polymerization.

    • Addition Order: Consider adding the cold diazonium salt solution to the potassium iodide solution. This maintains a constant excess of the iodide nucleophile, which can help trap the diazonium salt as it is introduced, potentially minimizing side reactions.[4]

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical decision-making process for diagnosing the root cause of low product yield.

Troubleshoot_Yield start Low Yield of this compound check_ipc Perform In-Process-Control (IPC) Analysis of Crude Mixture start->check_ipc impurity_profile What is the main impurity? check_ipc->impurity_profile hydroxy 3-Hydroxy Byproduct impurity_profile->hydroxy  3-Hydroxy derivative amine Unreacted 3-Aminobenzoate impurity_profile->amine  Starting Material tar Tarry/Polymeric Material impurity_profile->tar  Tars / Azo dyes cause_hydroxy Cause: Reaction with H₂O due to high temperature. hydroxy->cause_hydroxy cause_amine Cause: Incomplete Diazotization. amine->cause_amine cause_tar Cause: Azo coupling or radical polymerization. tar->cause_tar sol_hydroxy Solution: 1. Maintain T < 10°C during iodination. 2. Use diazonium salt immediately. cause_hydroxy->sol_hydroxy sol_amine Solution: 1. Verify amine purity/assay. 2. Ensure 1.05-1.1 eq NaNO₂. 3. Check for absence of amine via TLC/HPLC before KI addition. cause_amine->sol_amine sol_tar Solution: 1. Ensure complete diazotization. 2. Add diazonium solution to KI solution. 3. Consider a radical scavenger (use with caution). cause_tar->sol_tar

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Section 3: Work-up and Purification at Scale

Successfully scaling a reaction also means scaling the purification. What works in the lab on a rotary evaporator and a silica gel column is often not feasible for multi-kilogram production.

Question: What is the most robust and scalable method for purifying crude 3-iodobenzoic acid or its esters?

Answer:

  • Causality: The choice of purification depends on the physical properties of the target molecule and its impurity profile. 3-Iodobenzoic acid is a solid, while its methyl or ethyl esters may be low-melting solids or oils. Tarry impurities and closely related aromatic compounds can make purification challenging.

  • Scalable Purification Strategies:

    • Crystallization/Recrystallization: This is the most cost-effective and scalable method for solid products. A well-designed crystallization can remove large amounts of impurities in a single step.

      • Process: Conduct a solvent screen to find a system that provides high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water, toluene, heptane).

      • Challenge: Oiling out can occur if the crude product is impure or if the solution is cooled too quickly. Ensure slow, controlled cooling and seeding with pure crystals to promote proper crystal growth.

    • Distillation: For lower-boiling point esters (like methyl this compound), vacuum distillation can be an effective purification method, especially for removing non-volatile tars and inorganic salts.[7]

    • Liquid-Liquid Extraction: An acidic/basic workup is crucial. For 3-iodobenzoic acid, extracting the aqueous reaction mixture with a solvent like methyl tert-butyl ether (MTBE), then back-extracting the product into a basic aqueous solution (e.g., NaHCO₃), can separate it from neutral impurities. The purified acid is then precipitated by re-acidification.

    • Chromatography: While standard silica gel chromatography is generally avoided at large scales due to cost and solvent waste, it may be necessary for high-purity pharmaceutical intermediates. Consider alternatives like automated flash chromatography systems designed for scale-up.[8][9]

Table 1: Comparison of Purification Methods at Scale
MethodScalabilityCost-EffectivenessTypical Use CaseKey Challenge
Recrystallization ExcellentHighPurification of solid products (e.g., 3-Iodobenzoic acid).Finding a suitable solvent system; preventing "oiling out".
Vacuum Distillation GoodModeratePurification of volatile liquid/low-melting solid esters.Thermal stability of the product; removal of close-boiling impurities.
Extraction ExcellentHighInitial crude cleanup; separating acidic/basic/neutral species.Emulsion formation; large solvent volumes.
Chromatography Poor to ModerateLowHigh-purity applications where other methods fail.High cost of stationary phase and solvents; throughput.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the absolute critical safety considerations when scaling a Sandmeyer reaction?

The primary hazard is the thermal instability of the aryl diazonium salt.[10] An uncontrolled accumulation of this intermediate followed by a temperature excursion can lead to a violent, explosive decomposition.

  • Hazard Analysis: Always perform a Process Hazard Analysis (PHA) before scale-up.

  • No Isolation: Never attempt to isolate the diazonium salt as a solid on a large scale. The tetrafluoroborate salts are known to be more stable, but still pose a significant risk.[5][10]

  • Controlled Dosing: Ensure all reagent additions are done via controlled, metered dosing.

  • Emergency Preparedness: Have a documented and tested plan for handling a thermal runaway, which may include an emergency quench solution or reactor cooling system.

FAQ 2: Are there safer alternatives to the Sandmeyer reaction for this transformation?

Yes, several alternative methods for aromatic iodination exist, which may be more suitable for scale-up depending on the specific substrate and cost considerations.

  • Electrophilic Iodination: Direct iodination of a benzoic acid derivative is possible using an iodine source (e.g., I₂, N-Iodosuccinimide (NIS)) and an oxidant or catalyst.[11] For example, using iodine with potassium persulfate can iodinate o-methylbenzoic acid.[12] These methods avoid the diazonium intermediate but may suffer from poor regioselectivity, yielding mixtures of isomers that require extensive purification.

  • Continuous Flow Chemistry: Performing diazotization and subsequent reactions in a continuous flow reactor is an increasingly adopted strategy to enhance safety.[13][14] In a flow system, only a very small amount of the hazardous diazonium intermediate exists at any given moment within the reactor coils, drastically reducing the risk associated with a thermal runaway.[13][14]

Diagram: Safety Management Workflow for Scale-Up

Safety_Workflow cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Execution Controls cluster_contingency Phase 3: Contingency pha Process Hazard Analysis (PHA) calorimetry Reaction Calorimetry (Determine ΔH, TMRad) pha->calorimetry sop Develop Detailed SOP calorimetry->sop control_temp Strict Temperature Control (0-5 °C) sop->control_temp control_dose Controlled Subsurface Dosing of NaNO₂ control_temp->control_dose control_ipc In-Process Monitoring (e.g., Starch-Iodide Test) control_dose->control_ipc quench Defined Quench Procedure control_ipc->quench emergency Emergency Cooling/ Shutdown Protocol quench->emergency

Caption: A phased workflow for ensuring safety during the scale-up process.

Section 5: Example Protocol: Scale-Up Synthesis of Methyl this compound

Disclaimer: This protocol is for illustrative purposes only. All procedures must be thoroughly evaluated for safety and scalability in your specific laboratory or plant environment.

Step 1: Diazotization

  • Charge a 50 L jacketed glass reactor with a solution of methyl 3-aminobenzoate (2.00 kg, 13.2 mol) in 10 L of water and 4.5 L of concentrated HCl (approx. 12 M, 54 mol).

  • Cool the stirred suspension to 0 °C using the reactor jacket.

  • In a separate vessel, prepare a solution of sodium nitrite (1.01 kg, 14.6 mol, 1.1 eq) in 4 L of cold water.

  • Slowly dose the sodium nitrite solution into the reactor via a subsurface addition tube over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • IPC Check: Test a drop of the solution with starch-iodide paper. A positive test (immediate blue/black color) indicates a slight excess of nitrous acid, confirming complete diazotization.

Step 2: Sandmeyer Iodination

  • In a separate 100 L reactor, prepare a solution of potassium iodide (2.64 kg, 15.9 mol, 1.2 eq) in 10 L of water. Cool this solution to 5 °C.

  • Slowly transfer the cold diazonium salt solution from the first reactor into the stirred potassium iodide solution over 2-3 hours.

  • Vigorous nitrogen evolution will occur. Control the addition rate to manage the gas evolution and maintain the internal temperature below 15 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until nitrogen evolution ceases.

Step 3: Work-up and Isolation

  • Add a solution of sodium bisulfite or sodium thiosulfate (approx. 500 g in 2 L water) portion-wise until the dark color of excess iodine dissipates.

  • Extract the reaction mixture with methyl tert-butyl ether (MTBE) (3 x 10 L).

  • Combine the organic layers and wash with water (1 x 10 L) and then brine (1 x 10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl this compound as an oil or low-melting solid.

Step 4: Purification

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexane or an ethanol/water mixture.

References

  • Gemoets, H., et al. (2022). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. ACS Publications. Available at: [Link]

  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis of a diaryliodonium salt. Available at: [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Available at: [Link]

  • ResearchGate. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Available at: [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Available at: [Link]

  • Shukla, C. A., et al. (2016). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering, 1(4), 366-375. Available at: [Link]

  • Glorius, F., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Available at: [Link]

  • PubMed. (1989). Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available at: [Link]

  • UCL Discovery. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]

  • PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation. Available at: [Link]

  • Journal of the American Chemical Society. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Available at: [Link]

  • Aldington, S., & Bonnerjea, J. (2007). Scale-up of monoclonal antibody purification processes.
  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Available at: [Link]

  • Beilstein Journals. (n.d.). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Available at: [Link]

  • YouTube. (2025). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. Available at: [Link]

  • Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction. Available at: [Link]

  • ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Available at: [Link]

  • A two step synthesis of methyl 3-nitrobenzene. (n.d.). Available at: [Link]

Sources

preventing dehalogenation of 3-iodobenzoate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 3-iodobenzoate . It prioritizes mechanistic understanding and actionable protocols to prevent the loss of the iodine handle (dehalogenation) during critical synthetic steps.

Topic: Preventing Dehalogenation During Chemical Transformations Audience: Synthetic Chemists, Process Development Scientists Status: Active Support / Troubleshooting Mode

Executive Summary: The "Labile Iodine" Challenge

This compound is a high-value scaffold due to the orthogonal reactivity of the ester and the iodine. However, the C–I bond is the weakest among common aryl halides (Bond Dissociation Energy


 65 kcal/mol), making it highly susceptible to:
  • Protodehalogenation during Pd-catalyzed cross-couplings.

  • Hydrodehalogenation during reduction of other functional groups (e.g., nitro, alkene).

  • Inadvertent Metal-Halogen Exchange during lithiation events.

This guide provides validated workflows to preserve the iodine atom during these transformations.

Module A: Troubleshooting Pd-Catalyzed Cross-Couplings

Issue: "I am running a Suzuki/Sonogashira coupling on this compound, but I see significant amounts of benzoic acid ester (de-iodinated byproduct) by LCMS."

The Mechanistic Cause

Dehalogenation in Pd-catalysis typically occurs via a competing hydrodehalogenation pathway .

  • Oxidative Addition of Ar-I to Pd(0) is fast.

  • Transmetallation (the desired step) is slow due to steric bulk or low nucleophilicity of the coupling partner.

  • 
    -Hydride Elimination  or Protonolysis  takes over.[1] If the Pd(II) intermediate encounters a hydride source (e.g., alcohols, amines, or even trace water/solvent decomposition), it forms a Pd-H species which reductively eliminates Ar-H.
    
Diagnostic & Solution Protocol
VariableRecommendationMechanistic Rationale
Catalyst Source Switch to Pd₂(dba)₃ Pd(PPh₃)₄ is prone to oxidation and ligand dissociation. Pd₂(dba)₃ provides a cleaner source of Pd(0) for active ligand complexation.
Ligand Selection Use Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich ligands accelerate the reductive elimination of the coupled product, outpacing the slower dehalogenation pathway.
Base Selection Use K₃PO₄ or K₂CO₃ Strong alkoxide bases (e.g., NaOEt, tBuOK) can act as hydride donors (via

-H elimination from the alkoxide). Inorganic bases prevent this.
Solvent System Toluene or DMF (Anhydrous) Avoid secondary alcohols (e.g., isopropanol) which are excellent hydride donors for Pd.
Visualizing the Competing Pathways

The following diagram illustrates where the reaction diverges toward the unwanted byproduct.

DehalogenationPath Start This compound OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Acid/Base PdH Pd-H Species OxAdd->PdH Slow Transmetallation + H-Source Prod Coupled Product TransMet->Prod Reductive Elim. SideRxn Hydride Source (Alcohol/Base) SideRxn->PdH ByProd Dehalogenated Byproduct (Benzoate) PdH->ByProd Reductive Elim.

Caption: Divergence of the catalytic cycle. Fast oxidative addition followed by stalled transmetallation leads to hydride capture and dehalogenation.

Module B: Chemoselective Reductions

Issue: "I need to reduce a nitro group (-NO₂) to an amine (-NH₂) on the this compound scaffold. Catalytic hydrogenation (H₂/Pd-C) removed my iodine."

The Solution: Avoid Heterogeneous Pd Catalysis

Standard catalytic hydrogenation is not compatible with aryl iodides; the iodine will be stripped before the nitro group is fully reduced. You must use Single Electron Transfer (SET) reagents or specific metal-free methods.

Validated Protocols
Protocol A: Iron-Mediated Reduction (Modified Bechamp)

Best for: Large scale, robust tolerance of esters and iodides.

  • Dissolve this compound (1.0 equiv) in EtOH/Water (4:1) or Acetic Acid.

  • Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Heat to 60–70 °C with vigorous stirring.

  • Monitor by TLC. The reaction typically completes in 1–2 hours.

  • Workup: Filter through Celite (Fe sludge is pyrophoric when dry; keep wet). Dilute with EtOAc, wash with NaHCO₃.

    • Result: >95% yield of amino-3-iodobenzoate with <1% dehalogenation.

Protocol B: Tin(II) Chloride (SnCl₂)

Best for: Small scale, acid-stable substrates.

  • Dissolve substrate in EtOH or EtOAc.

  • Add SnCl₂·2H₂O (5.0 equiv).

  • Stir at room temperature (or mild heat 50 °C).

  • Note: This method is highly chemoselective but generates stoichiometric tin waste.

Protocol C: Zinc/Ammonium Formate

Best for: Rapid, mild reduction.

  • Mix substrate in MeOH.

  • Add Zn dust (4 equiv) and Ammonium Formate (4 equiv).

  • Stir at room temperature. Reaction is often complete in <30 mins.

Reduction Compatibility Matrix
ReagentCompatibility with Ar-IRisk LevelNotes
H₂ / Pd-C Incompatible HighWill dehalogenate rapidly.
H₂ / Pt-C Poor HighSulfided Pt-C is better, but risky.
Raney Nickel Moderate MediumCan dehalogenate if "active" H₂ is high.
Fe / NH₄Cl Excellent LowIndustry standard for halo-nitroarenes.
SnCl₂ Excellent LowGood for acid-stable esters.
Na₂S₂O₄ Good LowWorks in basic aqueous media.

Module C: Functionalizing the Ring (Metal-Halogen Exchange)

Issue: "I want to functionalize the ortho-position of this compound. Adding n-BuLi caused immediate polymerization and loss of iodine."

The Mechanistic Cause

Lithium-Halogen exchange is extremely fast with Aryl Iodides.



This destroys your starting material before it can be deprotonated at the ortho position. Furthermore, the ester group is susceptible to nucleophilic attack by n-BuLi.
The Solution: The "Turbo-Hauser" Base

You must use a base that is basic enough to deprotonate but not nucleophilic enough to attack the ester or perform Li-I exchange. The gold standard is the Knochel-Hauser Base (TMPMgCl·LiCl) .[2]

Protocol: Directed Ortho-Magnesiation (DoM)
  • Preparation: Dry glassware thoroughly. Argon atmosphere is mandatory.[3]

  • Solvent: Anhydrous THF.

  • Temperature: Cool the this compound solution to -40 °C .

    • Note: Unlike n-BuLi (requires -78 °C), Knochel bases operate well at -40 °C to -20 °C.

  • Addition: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

  • Reaction: Stir for 30–60 mins at -40 °C.

    • Mechanism:[4][5][6][7][8] The bulky TMP (tetramethylpiperidino) group sterically hinders attack on the ester and the iodine, favoring deprotonation at the most acidic ortho-proton.

  • Quench: Add your electrophile (e.g., aldehyde, iodine, allyl bromide).

  • Warm: Allow to warm to RT slowly.

DecisionTree Q1 Goal: Functionalize Ring? Choice1 Method? Q1->Choice1 BuLi n-BuLi / LDA Choice1->BuLi Traditional Knochel TMPMgCl·LiCl (Knochel-Hauser) Choice1->Knochel Recommended Fail1 FAIL: Li-I Exchange & Ester Attack BuLi->Fail1 Success SUCCESS: Ortho-Magnesiation (Iodine Intact) Knochel->Success

Caption: Selection logic for functionalizing this compound. Traditional lithium bases are incompatible.

References

  • Mechanistic Insight into Dehalogenation

    • Navarro, O., et al. "General Optimization of the Suzuki-Miyaura Cross-Coupling Reaction."[9] Journal of Organic Chemistry, 2004.[6][9] Link

    • Insight: Establishes the role of bulky NHC/Phosphine ligands in preventing dehalogenation.[1][3]

  • Chemoselective Reduction

    • Ramanathan, A., & Jimenez, L. S.[6][10] "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Synthesis, 2010.[6][10] Link

    • Insight: Contrasts catalytic hydrogenation with chemoselective altern
  • Knochel-Hauser Base Protocols

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

    • Insight: Defines the "Turbo-Grignard" chemistry that toler
  • Iron-Mediated Reduction (Bechamp)

    • Org.[1][5][6][7][11][12][13] Synth. 1948, 28, 11. Link

    • Insight: The foundational protocol for Fe/acid reduction, preserving halides.

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Iodobenzoate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 3-iodobenzoate esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming new carbon-carbon bonds with this valuable substrate. As a highly reactive aryl halide, this compound is an excellent starting material for various palladium-catalyzed couplings, including Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2][3] However, its reactivity profile and the presence of a potentially labile ester functional group present unique challenges.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during experiments in a question-and-answer format.

Catalyst & Ligand Selection

Question 1: I am starting a new project with a this compound derivative. What are the most reliable initial catalyst systems to screen for a Suzuki-Miyaura coupling?

Answer: For a highly reactive electrophile like a this compound, the carbon-iodine bond is weak and readily undergoes oxidative addition, which is often the rate-determining step in cross-coupling reactions.[1] Therefore, a good starting point is often a general, air-stable, and well-behaved catalyst system.

We recommend starting with a Pd(0) source or a Pd(II) precatalyst that is easily reduced in situ. The choice of ligand is crucial for stabilizing the active catalytic species and promoting the desired reaction pathway.

Table 1: Recommended Starting Catalyst Systems for this compound Couplings

Catalyst/PrecatalystLigand(s)Typical Loading (mol%)Key Characteristics & Rationale
Pd(PPh₃)₄Triphenylphosphine1 - 5%The Classic Workhorse: A reliable Pd(0) source that comes pre-ligated. It is effective for many simple couplings, though it can be sensitive to air and heat.[1]
Pd₂(dba)₃ or Pd(OAc)₂Buchwald or Nolan Ligands0.5 - 2%High-Activity Systems: Using a palladium source with a specialized phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr) often provides superior results, especially for challenging substrates.[4] These systems can run at lower catalyst loadings and milder temperatures.[5]
PdCl₂(dppf)dppf1 - 3%Robust & Versatile: The dppf ligand's large bite angle can be advantageous, promoting reductive elimination over side reactions like β-hydride elimination.[6] This catalyst is particularly effective and stable.

Expert Insight: While the C-I bond is reactive, surprisingly poor performance can sometimes be observed at lower temperatures (~50 °C) with standard Pd/PPh₃ systems compared to analogous aryl bromides.[7] If you encounter sluggishness, consider that the issue may not be oxidative addition but another step in the catalytic cycle. A more electron-rich and bulky ligand from the Buchwald family can often accelerate the overall cycle.[4]

Question 2: My reaction is sluggish and gives low yields even after extended reaction times. How do I select a more active catalyst?

Answer: A sluggish reaction indicates a high activation barrier in the catalytic cycle. With an aryl iodide, the oxidative addition step is typically fast. Therefore, the bottleneck is likely transmetalation or reductive elimination. To overcome this, you need a catalyst system that accelerates these slower steps.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield or No Reaction check_reagents Verify Reagent Quality (Aryl Iodide, Boronic Acid, Base, Solvent) start->check_reagents increase_temp Increase Temperature (e.g., from 80°C to 100°C) check_reagents->increase_temp Reagents are pure change_ligand Switch to a More Active Ligand System (e.g., PPh₃ → SPhos or IPr) increase_temp->change_ligand Still low yield success Reaction Optimized increase_temp->success Yield improves change_base Re-evaluate Base Choice (See Table 2) change_ligand->change_base Still low yield change_ligand->success Yield improves change_solvent Re-evaluate Solvent Choice (e.g., Toluene → Dioxane/Water) change_base->change_solvent Still low yield change_base->success Yield improves change_solvent->success Yield improves

Caption: Decision-making workflow for troubleshooting low yields.

Causality:

  • Increase Electron Density on Palladium: Switch from triphenylphosphine to more electron-donating and bulky phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[4] These ligands stabilize the Pd(0) center and promote faster oxidative addition and reductive elimination.

  • Utilize N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, IMes) are strong σ-donors that form very stable and highly active palladium complexes.[8] These are excellent for challenging couplings and can often overcome catalyst deactivation pathways.

By systematically moving to a more sophisticated ligand, you increase the catalytic turnover frequency and number, pushing a sluggish reaction to completion.

Common Side Reactions & Troubleshooting

Question 3: I am observing a significant amount of benzoate (dehalogenated starting material) as a byproduct. What causes this and how can I prevent it?

Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common and frustrating side reaction, particularly with reactive aryl iodides.[9][10]

The Mechanism: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the reaction mixture. This can happen in several ways, such as a reaction between the palladium complex and the base, solvent (especially alcohols), or trace water.[9] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-I), yielding the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[11]

Flowchart for Minimizing Dehalogenation

dehalogenation_troubleshooting start Dehalogenation Observed degas Ensure Rigorous Degassing (Remove O₂) start->degas base_choice Switch to a Milder, Non-Hydroxide Base (e.g., K₂CO₃, K₃PO₄, KF) degas->base_choice Strictly anaerobic solvent_choice Use Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane, DMF) base_choice->solvent_choice temp_control Lower Reaction Temperature solvent_choice->temp_control success Dehalogenation Minimized temp_control->success

Caption: A logical progression for minimizing dehalogenation.

Solutions:

  • Base Selection: Avoid strong, proton-donating bases if possible. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferable to hydroxides.[12]

  • Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents. Protic solvents or residual water can be a source of hydrides.[12]

  • Strictly Anaerobic Conditions: Oxygen can promote catalyst decomposition and side reactions. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Increase Reactant Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing dehalogenation side reaction.

Question 4: My main byproduct is a biaryl derived from the homocoupling of my boronic acid coupling partner. What causes this and how do I stop it?

Answer: Homocoupling of the boronic acid (or its ester) is another prevalent side reaction in Suzuki-Miyaura couplings.[10][13]

The Mechanism: This side reaction is typically promoted by two main factors:

  • Presence of Pd(II): If your active Pd(0) catalyst gets oxidized to Pd(II) by residual oxygen, these Pd(II) species can mediate the stoichiometric homocoupling of two boronic acid molecules.[11][14] This process regenerates Pd(0), which can re-enter the desired catalytic cycle.

  • Oxygen: The presence of oxygen is a major contributor, as it can directly facilitate the homocoupling pathway and also generate the problematic Pd(II) species.[11]

Solutions:

  • Rigorous Degassing: This is the most critical step. Removing dissolved oxygen from your solvent and maintaining an inert atmosphere throughout the reaction is paramount to preventing both catalyst oxidation and direct participation of oxygen in the homocoupling mechanism.[11]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial, as it reduces the amount of Pd(II) initially present. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions rapidly reduce it to the active Pd(0) state.

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a very large excess can sometimes increase the statistical likelihood of homocoupling.

  • Temperature Control: In some cases, excessively high temperatures can accelerate catalyst decomposition and the formation of species that promote homocoupling. Running the reaction at the lowest effective temperature can be beneficial.

Question 5: The ester group on my this compound is being hydrolyzed to a carboxylic acid. How can I prevent this saponification?

Answer: Ester hydrolysis is a classic compatibility issue when running reactions under basic conditions, especially with aqueous solvent mixtures. The benzoate ester is susceptible to saponification by strong bases.

Solutions:

  • Switch to a Milder Base: This is the most effective solution. Avoid strong hydroxide bases like NaOH, KOH, or Ba(OH)₂. Instead, opt for carbonates or phosphates. Anhydrous potassium fluoride (KF) is particularly well-suited for preventing the cleavage of base-labile groups like esters, although it may sometimes lead to slower reaction rates.[8][15]

  • Use a Non-Aqueous System: If possible, switch to a completely anhydrous, aprotic solvent system (e.g., Toluene, Dioxane, DMF). The absence of water significantly disfavors the hydrolysis pathway.[15]

  • Lower the Temperature: Hydrolysis, like most reactions, is accelerated by heat. Running the reaction at a lower temperature may slow the rate of hydrolysis more than the rate of the desired coupling.

  • Protecting Groups: In extreme cases where the ester is exceptionally labile and the coupling requires harsh conditions, one could consider using a more robust ester, such as a tert-butyl ester, which is less prone to basic hydrolysis.

Table 2: Guide to Base Selection for this compound Couplings

BaseStrengthTypical SolventsComments & Cautions
K₂CO₃, Cs₂CO₃ModerateToluene/H₂O, Dioxane/H₂OGood general-purpose bases. Less likely to cause hydrolysis than hydroxides.
K₃PO₄ModerateToluene, DioxaneOften highly effective and generally compatible with ester groups.
KFMildTHF, DMFExcellent for preventing ester hydrolysis. [8][15] May require higher temperatures due to lower reaction rates.
Et₃N, DIPEAOrganic (Mild)DMF, NMP, TolueneCommonly used in Heck and Sonogashira couplings. Generally safe for esters.
NaOH, KOHStrongAqueous mixturesHigh risk of ester hydrolysis. Avoid if possible.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl this compound

This protocol provides a robust starting point for coupling methyl this compound with an arylboronic acid using a common and effective catalyst system.

Materials:

  • Methyl this compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground

  • Toluene (8 mL)

  • Water (2 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add methyl this compound, the arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and purge with inert gas for 10-15 minutes.

  • While maintaining a positive pressure of inert gas, add the degassed toluene and degassed water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture may change color.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Withdraw small aliquots periodically to check for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. (n.d.). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem., 69, 3173-3180. [Link]

  • Smith, R. C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645-1651. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc., 127(13), 4685-4696. [Link]

Sources

workup procedures for removing tin precursors in SIB synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SIB Synthesis & Purification

Subject: Workup Procedures for Removing Tin Precursors in N-Succinimidyl 3-iodobenzoate (SIB) Synthesis Ticket ID: SIB-PUR-001 Status: Open for Consultation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Separation Challenge

In the synthesis of N-succinimidyl this compound (SIB) via oxidative iododestannylation, the removal of the organotin precursor (typically N-succinimidyl 3-(tri-n-butylstannyl)benzoate or its trimethyl analog) is the critical quality attribute.

The reaction substitutes the trialkyltin moiety with radioiodine (e.g.,


I, 

I). However, unreacted tin precursors are highly lipophilic and toxic. Incomplete removal compromises the specific activity of the radiolabel and interferes with subsequent protein conjugation by competing for lysine residues.

This guide addresses the specific "pain points" of this workup: Hydrolysis prevention (preserving the active NHS ester) and Quantitative Tin Removal .

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification, highlighting decision nodes where errors frequently occur.

SIB_Workup_Flow Start Tin Precursor (Stannyl-Benzoate NHS Ester) Reaction Oxidative Iododestannylation (Na*I + Oxidant) Start->Reaction + Radioiodine Quench Quench/Reductant (NaHSO3) Reaction->Quench Stop Oxidation Decision Purification Method? Quench->Decision HPLC Reverse-Phase HPLC (C18 Column) Decision->HPLC High SA Required SPE Solid Phase Extraction (Silica or C18 Sep-Pak) Decision->SPE Rapid/Kit Formulation Product Pure SIB (*I-Iodobenzoate NHS Ester) HPLC->Product Early Elution Waste Tin Waste (Tributyltin/Trimethyltin) HPLC->Waste Late Elution (Wash) SPE->Product Elution SPE->Waste Load/Wash Hydrolysis FAILURE: Hydrolysis (Benzoic Acid byproduct) Product->Hydrolysis Moisture/High pH

Figure 1: Critical path for SIB synthesis and purification. Note the divergence at the purification stage based on specific activity (SA) requirements.

Troubleshooting Guide (Q&A)

Issue 1: High Tin Contamination in Final Product

User Question: "I ran the reaction and purified via C18 HPLC, but mass spec (or subsequent conjugation) suggests tin contamination. The tin peak tails into my product. How do I fix this?"

Technical Diagnosis: This is a classic resolution issue. The lipophilicity difference between the iodinated product (SIB) and the tributyltin precursor is significant, but "tailing" occurs if the column is overloaded or the gradient is too shallow.

  • Mechanism: The tributyltin moiety is extremely hydrophobic. On a C18 column, it binds strongly. If you use an isocratic flow that is too weak, the tin slowly "bleeds" off the column.

Corrective Protocol:

  • Switch to Step Gradient: Do not use isocratic elution for the wash.

    • Elute Product: Use ~50-60% Acetonitrile/Water (0.1% Acetic Acid) to elute the SIB (retention time approx. 8-12 min).

    • Hard Wash: Immediately after the product peak is collected, ramp to 95-100% Acetonitrile for 5-10 minutes. This forces the tin precursor off the column as a sharp peak, preventing it from ghosting into the next run or tailing into the current fraction.

  • Precursor Choice: If using trimethyltin (Me

    
    Sn-), switch to tributyltin (Bu
    
    
    
    Sn-). The butyl chains add lipophilicity, pushing the precursor retention time further away from the iodinated product, improving resolution [1].
Issue 2: Hydrolysis of the NHS Ester (Low Conjugation Yield)

User Question: "I isolated the SIB, but when I tried to label my protein, the efficiency was <10%. The SIB seems to have degraded to iodobenzoic acid."

Technical Diagnosis: SIB is an activated NHS ester. It is inherently unstable in aqueous environments, especially at pH > 7.0. During HPLC (which uses water), hydrolysis competes with purification.

Corrective Protocol:

  • Acidify the Mobile Phase: Ensure your HPLC mobile phase contains 0.1% to 1.0% Acetic Acid . This keeps the pH acidic (~3-4), where the NHS ester is most stable. Never use neutral phosphate buffers or basic modifiers (like triethylamine) during workup.

  • Lyophilization vs. SPE Extraction:

    • Avoid: Rotary evaporation of large aqueous HPLC fractions (too much heat/time with water).

    • Preferred: Dilute the HPLC fraction with water and pass it through a C18 Sep-Pak. The SIB sticks to the Sep-Pak. Dry the Sep-Pak with nitrogen gas (anhydrous). Elute with a small volume of dry organic solvent (e.g., Ethyl Acetate or dry Ethanol) [2]. This removes the water immediately.

Issue 3: Low Radiochemical Yield (Oxidant Issues)

User Question: "My HPLC shows mostly unreacted tin precursor and free iodine. The substitution isn't happening."

Technical Diagnosis: The oxidative iododestannylation requires an electrophilic iodine species (


). If the oxidant is too weak or the tin bond is sterically hindered, the reaction fails.

Corrective Protocol:

  • Oxidant Selection:

    • Chloramine-T:[1][2][3] Strong, fast, but can degrade sensitive precursors.

    • N-Chlorosuccinimide (NCS):[4] Milder, often cleaner for SIB. Requires acidic conditions (acetic acid) to generate the active species [3].

    • Peracetic Acid / TBHP: Useful if you need to avoid chlorinated byproducts, but reaction kinetics are slower.

  • Check pH: The reaction generally requires a slightly acidic to neutral range (pH 5-6). If the solution is too basic, the oxidant may be consumed by hydrolysis rather than activating the iodine.

Comparative Data: Purification Methods

Select the method based on your downstream application requirements.

FeatureHPLC (Reverse Phase C18)SPE (Sep-Pak C18/Silica)Liquid-Liquid Extraction (LLE)
Tin Removal Efficiency High (>99.9%) Moderate (90-95%)Low to Moderate
Separation Mechanism Hydrophobicity (Time-resolved)Hydrophobicity (Step-elution)Partition Coefficient
Risk of Hydrolysis Moderate (Aqueous exposure)Low (Fast processing)Moderate (Phase separation time)
Specific Activity Carrier-Free (High) Lower (Precursor bleed possible)Low
Recommended Use Clinical/Receptor Binding StudiesRoutine Labelling / Robust ProteinsNot Recommended for SIB

Frequently Asked Questions (FAQs)

Q: Can I store the tin precursor in solution? A: Yes, but with caution. Organotin NHS esters are sensitive to moisture (hydrolysis of the NHS) and light (protodestannylation). Store as a solid at -20°C under argon. If in solution, use anhydrous acetonitrile and store for no more than 24 hours.

Q: Is the tin byproduct toxic? A: Yes. Tributyltin compounds are potent endocrine disruptors and neurotoxins. All waste streams (HPLC flow-through, SPE washes) must be segregated into specific "Organotin Waste" containers, not general organic waste.

Q: Why do some protocols use "Boc-protected" precursors (e.g., SGMIB)? A: For SIB derivatives containing guanidine groups (like SGMIB for cell internalization), the nitrogen must be protected (Boc) during iodination to prevent side reactions. This adds a step: after HPLC, you must treat with TFA to remove the Boc group [4]. Standard SIB does not require this.

References

  • Garg, P. K., et al. (1989). "Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate." Nuclear Medicine and Biology. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[5] "Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F."[5] Nature Protocols. (Note: Describes analogous NHS-ester handling and Sep-Pak purification techniques). Link

  • Vaidyanathan, G., et al. (1997). "Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate." Bioconjugate Chemistry. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2007).[6] "Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: A Radio-Iodination Agent for Labeling Internalizing Proteins and Peptides."[6][7][8] Nature Protocols. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for 3-Iodobenzoate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of different classes of palladium catalysts for the coupling of 3-iodobenzoate, an electron-deficient aryl iodide commonly encountered in the synthesis of pharmaceutical intermediates.

The Challenge of Coupling Electron-Deficient Aryl Halides

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] While aryl iodides are generally more reactive than bromides or chlorides, the electron-withdrawing nature of the ester group in this compound can present challenges. This electronic effect can influence the key steps of the catalytic cycle: oxidative addition and reductive elimination. Therefore, the selection of an appropriate palladium catalyst system is crucial for achieving high efficiency and yield.

Catalytic Systems Under Review

This guide will compare the performance of three major classes of palladium catalysts:

  • Traditional Phosphine Ligand Catalysts: Represented by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Bulky, Electron-Rich Phosphine Ligand (Buchwald Ligands) Catalysts: Featuring ligands such as SPhos and XPhos.

  • N-Heterocyclic Carbene (NHC) Ligand Catalysts.

The following sections will delve into the mechanistic nuances of each catalyst type, present comparative experimental data, and provide a detailed experimental protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The nature of the ligand on the palladium center significantly influences the rates of these steps and the overall efficiency of the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts for the Suzuki-Miyaura coupling of aryl halides, with a focus on substrates relevant to this compound.

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-onePhenylboronic acid4-(3-phenylbenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one----[3]
PdCl₂(XPhos)₂Aryl/Vinyl Sulfonates/HalidesVarious Boron SpeciesBiaryl/Vinyl Arenes23-99---[4]
Pd-NHC ComplexAryl Bromides and IodidesPhenylboronic AcidBiarylsGood to Excellent1290-[5]

Note: Direct comparative data for this compound across all three catalyst types is limited in the public domain. The data presented is for structurally related or electronically similar substrates to provide a representative comparison.

In-Depth Analysis of Catalyst Classes

Traditional Phosphine Ligand: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a historically significant and still widely used catalyst for Suzuki-Miyaura couplings.

Mechanism and Causality: The triphenylphosphine (PPh₃) ligands are crucial for stabilizing the Pd(0) center. However, for electron-deficient aryl halides like this compound, the relatively lower electron-donating ability of PPh₃ can lead to slower rates of oxidative addition. Furthermore, the steric bulk of the four PPh₃ ligands necessitates dissociation to generate a catalytically active 14-electron species, which can be a rate-limiting step.

Performance Insights: While often reliable, Pd(PPh₃)₄ may require higher catalyst loadings and elevated temperatures to achieve good yields with challenging substrates. Side reactions, such as deboronation of the boronic acid, can also become more prevalent under prolonged reaction times.

Buchwald Ligands: SPhos and XPhos

Developed by Professor Stephen L. Buchwald, these bulky, electron-rich biaryl phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.

Mechanism and Causality: Ligands like SPhos and XPhos possess two key features that enhance catalytic activity:

  • High Electron Donicity: The electron-rich nature of these ligands facilitates the oxidative addition step, which is often the rate-determining step for electron-deficient aryl halides.

  • Steric Bulk: The significant steric hindrance around the phosphorus atom promotes the reductive elimination step, leading to faster product formation and catalyst turnover.[6]

This combination of electronic and steric properties makes Buchwald ligand-based catalysts exceptionally efficient for a broad range of substrates, including those that are sterically hindered or electronically deactivated.[6]

Performance Insights: Catalysts generated from Pd precursors and Buchwald ligands typically exhibit higher turnover numbers (TONs) and turnover frequencies (TOFs) compared to traditional phosphine-based catalysts. They often allow for lower catalyst loadings and can be effective at room temperature for certain substrates.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.

Mechanism and Causality: NHC ligands are strong σ-donors, even more so than many electron-rich phosphines. This strong electron donation significantly accelerates the oxidative addition of aryl halides to the Pd(0) center. The robust Pd-NHC bond also contributes to the high stability of the catalytic species, preventing catalyst decomposition at elevated temperatures.[7]

Performance Insights: NHC-palladium complexes are known for their high catalytic activity and stability, making them suitable for the coupling of challenging substrates, including electron-deficient aryl iodides.[5] They can often achieve high yields with low catalyst loadings and are compatible with a wide range of functional groups.[8]

Experimental Workflow and Protocol

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of methyl this compound with phenylboronic acid using a Buchwald ligand-based catalyst system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - Methyl this compound - Phenylboronic acid - Base (e.g., K3PO4) - Pd precursor (e.g., Pd(OAc)2) - Buchwald Ligand (e.g., SPhos) Assembly Assemble glassware under inert atmosphere (N2 or Ar) Reagents->Assembly Solvent Degas Solvent (e.g., Toluene/Water) Addition Add solids, then degassed solvent Solvent->Addition Assembly->Addition Heating Heat to desired temperature with vigorous stirring Addition->Heating Quenching Cool to RT and quench with water Heating->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Dry organic layer, concentrate, and purify by column chromatography Extraction->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • Methyl this compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh palladium(II) acetate and SPhos.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor and ligand to the Schlenk flask under a positive flow of inert gas.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-phenylbenzoate.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound significantly impacts the reaction's efficiency.

  • Pd(PPh₃)₄ remains a viable option, particularly for initial exploratory work, but may require more forcing conditions.

  • Buchwald ligand-based catalysts , such as those employing SPhos or XPhos, offer a superior combination of high reactivity and broad substrate scope, making them a preferred choice for challenging couplings of electron-deficient aryl iodides.[6]

  • NHC-palladium complexes provide a highly active and stable alternative, often delivering excellent results with low catalyst loadings.[7]

For researchers aiming for high yields, mild reaction conditions, and low catalyst loadings in the coupling of this compound and similar substrates, the use of Buchwald ligands or NHC-based palladium catalysts is highly recommended. The specific choice between these two advanced systems may depend on substrate-specific optimizations and cost considerations.

References

  • Antre, R. V., A, C., & Nagarajan, R. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery, 2(4), 674–675. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 3, 2026, from [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega. (n.d.). Retrieved February 3, 2026, from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - 2021 - Chemistry – A European Journal - Wiley Online Library. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (n.d.). Retrieved February 3, 2026, from [Link]

  • Palladium complexes of amido-functionalized N-heterocyclic carbenes as effective precatalysts for the Suzuki–Miyaura C–C cross-coupling reactions of aryl bromides and iodides | Request PDF. (n.d.). Retrieved February 3, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. (n.d.). Retrieved February 3, 2026, from [Link]

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • RSC Advances. (n.d.). Retrieved February 3, 2026, from [Link]

  • Barder, T.E., Walker, S.D., Martinelli, J.R. and Buchwald, S.L. (2005) Catalysts for Suzuki-Miyaura Coupling Processes Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127, 4685-4696. - References - SciRP.org. (n.d.). Retrieved February 3, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • metal-catalysed cross-coupling reactions of nitrogen heterocycles - Durham E-Theses. (n.d.). Retrieved February 3, 2026, from [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • MIT Open Access Articles An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. (n.d.). Retrieved February 3, 2026, from [Link]

  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Palladium/NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides - Research With Rutgers. (n.d.). Retrieved February 3, 2026, from [Link]

  • SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Stability of Proteins Labeled with N-succinimidyl p-[I]iodobenzoate ([I]SIB)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiolabeling, the stability of the final product is paramount to the integrity of preclinical and clinical studies. This guide provides an in-depth comparison of N-succinimidyl p-[I]iodobenzoate ([I]SIB) with other common protein radioiodination methods, focusing on the critical aspects of in vitro and in vivo stability. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your research.

The Challenge of In Vivo Dehalogenation with Traditional Radioiodination

Direct radioiodination of proteins, often targeting tyrosine residues using methods like Iodogen or chloramine-T, has been a long-standing technique. However, a significant drawback is the susceptibility of the carbon-iodine bond on the electron-rich phenol ring of tyrosine to in vivo dehalogenation. This enzymatic process, primarily mediated by deiodinases, leads to the premature release of free radioiodide. This free iodide is then sequestered by the thyroid and stomach, resulting in misleading biodistribution data and diminished signal-to-noise ratios at the intended target site.[1][2][3]

[*I]SIB: A Prosthetic Group Approach for Enhanced Stability

To overcome the challenge of in vivo dehalogenation, indirect labeling methods using prosthetic groups have been developed.[1] N-succinimidyl p-[I]iodobenzoate ([I]SIB) is a prime example of such a reagent. This method involves a two-step process: first, the radioiodine is incorporated into the iodobenzoate moiety, and then this "pre-labeled" prosthetic group is conjugated to the protein.

The key to the enhanced stability of [I]SIB-labeled proteins lies in the nature of the carbon-iodine bond. The iodine atom is attached to a phenyl ring that is not activated by a hydroxyl group, as is the case with tyrosine. This makes the C-I bond less susceptible to enzymatic cleavage by deiodinases.[3] The [I]SIB reagent reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein to form a stable amide bond.

Comparative Analysis of In Vivo Stability: [*I]SIB vs. Iodogen

Experimental data robustly supports the superior in vivo stability of proteins labeled with [*I]SIB compared to direct iodination methods. A key study directly compared the pharmacokinetics and biodistribution of an IgG molecule labeled with ¹²⁵I using both the SIB and Iodogen methods.[2]

The stability was assessed by measuring the percentage of "free-label" in serum samples via trichloroacetic acid (TCA) precipitation. The results were striking:

Labeling MethodTime Post-Injection% Free Label in Serum (Mean)
Iodogen Up to 72 hours2.8 - 49.4%
*[I]SIBUp to 72 hours< 1.0%

Table 1: Comparison of in vivo stability of ¹²⁵I-labeled IgG using Iodogen and SIB methods. Data sourced from Chen, J., et al. (2014).[2]

This significant reduction in free radioiodide in the serum for the SIB-labeled antibody directly translates to more accurate pharmacokinetic and biodistribution data. The study also reported a two-fold higher serum exposure and an average 3.6-fold higher tissue exposure for the SIB-labeled protein, further highlighting the practical benefits of its enhanced stability.[2]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

*Protocol 1: Protein Labeling with [I]SIB

This protocol outlines the general procedure for labeling a protein with [I]SIB. Optimization of the molar ratio of [I]SIB to protein may be necessary for your specific protein of interest.

G cluster_0 Step 1: Preparation of [I]SIB cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Purification of Labeled Protein A Radioiodination of N-succinimidyl-3-(tri-n-butylstannyl)benzoate B Purification of [I]SIB (e.g., Sep-Pak silica gel column) A->B D Add purified [*I]SIB to protein solution B->D C Dissolve protein in 0.1 M borate buffer, pH 8.0-8.5 C->D E Incubate at ambient temperature for 20-30 minutes D->E F Purify labeled protein from free [*I]SIB (e.g., PD-10 column) E->F G Elute with PBS F->G H Collect protein-containing fractions G->H

Workflow for protein labeling with [*I]SIB.

Materials:

  • Protein of interest

  • N-succinimidyl-3-(tri-n-butylstannyl)benzoate (tin precursor)

  • Radioiodide ([*I]NaI)

  • N-chlorosuccinimide (NCS) or other suitable oxidant

  • Methanol with 1.5% acetic acid

  • Sodium bisulfite

  • Sep-Pak silica gel column

  • 0.1 M Borate buffer, pH 8.0-8.5

  • PD-10 desalting column (or equivalent)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of [I]SIB: a. In a shielded vial, react an aliquot of radioiodide with the tin precursor in methanol containing acetic acid, using NCS as the oxidant.[4] b. After a 15-minute incubation at room temperature, quench the reaction with sodium bisulfite.[4] c. Purify the resulting [I]SIB from free radioiodide and other reactants using a Sep-Pak silica gel column.[4]

  • Protein Conjugation: a. Prepare a solution of your protein in 0.1 M borate buffer, pH 8.0-8.5. The protein should be free of amine-containing buffers or stabilizers. b. Add the purified [*I]SIB to the protein solution. A molar ratio of approximately 1:1 (SIB to protein) is a good starting point.[4] c. Incubate the reaction mixture for 20-30 minutes at ambient temperature.[4]

  • Purification of Labeled Protein: a. Separate the radiolabeled protein from unreacted [*I]SIB and other small molecules using a PD-10 desalting column pre-equilibrated with PBS.[4] b. Elute the column with PBS and collect the fractions containing the radiolabeled protein. c. Determine the radiochemical purity and protein concentration of the final product.

Protocol 2: In Vitro Stability Assay using TCA Precipitation

This protocol is used to determine the stability of the radiolabeled protein in serum by measuring the amount of radioactivity that remains associated with the protein over time.

G A Incubate radiolabeled protein in serum at 37°C B Take aliquots at different time points A->B C Add cold 10% TCA to precipitate protein B->C D Incubate on ice C->D E Centrifuge to pellet precipitated protein D->E F Separate supernatant (free [I]) from pellet (protein-bound [I]) E->F G Measure radioactivity in both fractions F->G H Calculate % free [*I] G->H

Workflow for in vitro stability assay using TCA precipitation.

Materials:

  • Radiolabeled protein

  • Human or animal serum

  • 100% (w/v) Trichloroacetic acid (TCA) stock solution

  • Ice-cold acetone

  • Centrifuge

  • Gamma counter

Procedure:

  • Incubate the radiolabeled protein in serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • To precipitate the protein, add 1 volume of cold 100% TCA to 4 volumes of the serum sample.[5]

  • Incubate the mixture on ice for at least 10-30 minutes.[5][6]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated protein.[5][6]

  • Carefully separate the supernatant (containing free radioiodide) from the protein pellet.

  • Wash the pellet with cold acetone to remove any remaining TCA.[5][6]

  • Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

  • Calculate the percentage of free radioiodide at each time point: (% Free [*I]) = (Counts in Supernatant / (Counts in Supernatant + Counts in Pellet)) * 100.

Protocol 3: In Vivo Stability and Biodistribution in Mice

This protocol provides a framework for assessing the in vivo stability and tissue distribution of a [*I]SIB-labeled protein in a mouse model.

G A Administer radiolabeled protein to mice (e.g., intravenous injection) B House mice for predetermined time points A->B C At each time point, euthanize a cohort of mice B->C D Collect blood and dissect organs of interest (including thyroid) C->D E Weigh each organ D->E F Measure radioactivity in each organ and blood sample E->F G Calculate % Injected Dose per Gram (%ID/g) F->G

Sources

comparing direct vs. indirect radioiodination methods for antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Iodine Dilemma

In the development of radiopharmaceuticals and tracers, the method of radioiodination is not merely a procedural choice—it is a determinant of the molecule's biological fate.[1] For antibodies (mAbs), the choice between Direct Iodination (electrophilic substitution) and Indirect Iodination (conjugation via prosthetic groups) dictates immunoreactivity, in vivo stability, and metabolic clearance.

This guide moves beyond basic textbook definitions to analyze the causality behind these methods, providing a decision framework for researchers optimizing antibody-based tracers.

Mechanistic Principles

To control the outcome, one must understand the chemistry at the atomic level.

Direct Iodination (Oxidative)

Direct labeling relies on the conversion of radioactive iodide (


) into an electrophilic species (

or

) using an oxidizing agent (e.g., Chloramine-T, Iodogen).[2] This electrophile attacks the electron-rich aromatic ring of Tyrosine residues (and to a lesser extent, Histidine) on the antibody.
  • Risk: The oxidation step can oxidize sensitive amino acids (Cysteine, Methionine, Tryptophan), potentially disrupting the antigen-binding site or causing aggregation.

Indirect Iodination (Conjugation)

Indirect labeling separates the harsh oxidation step from the antibody. A prosthetic group (e.g., Bolton-Hunter reagent ) is radioiodinated first.[3][4] This radiolabeled molecule is then purified and conjugated to the antibody, typically targeting Lysine residues (primary amines) via N-hydroxysuccinimide (NHS) ester chemistry.

  • Benefit: The antibody never encounters the oxidant.

  • Trade-off: It is a multi-step process with generally lower overall yields.

Visualization: Chemical Pathways

The following diagram contrasts the molecular events of both pathways.

IodinationMechanisms cluster_Direct Direct Iodination cluster_Indirect Indirect Iodination (Bolton-Hunter) Iodide 125I- / 131I- Electrophile Electrophile (I+) Iodide->Electrophile Oxidation Oxidant Oxidant (Iodogen) Oxidant->Electrophile Labeled_Ab Iodinated Ab (Tyr-I) Electrophile->Labeled_Ab Substitution Ab_Tyr Antibody (Tyrosine) Ab_Tyr->Labeled_Ab BH_Pre Bolton-Hunter Reagent I_BH Iodinated Reagent BH_Pre->I_BH Pre-Iodination Conj_Ab Conjugated Ab (Lys-BH-I) I_BH->Conj_Ab Acylation (pH 8.5) Ab_Lys Antibody (Lysine) Ab_Lys->Conj_Ab

Figure 1: Mechanistic comparison showing the separation of oxidation from the antibody in indirect methods.

Performance Analysis

The choice of method impacts three critical pillars of tracer performance: Immunoreactivity , Stability , and Cellular Retention .

Table 1: Comparative Performance Matrix
FeatureDirect Iodination (Iodogen)Indirect Iodination (Bolton-Hunter)
Target Residue Tyrosine (Phenolic ring)Lysine (Primary Amine)
Oxidant Exposure Yes (Ab exposed to oxidant)No (Ab added after oxidant removal)
Immunoreactivity Risk of reduction if Tyr is in CDRHigh preservation (unless Lys is in CDR)
Labeling Yield High (60–90%)Low to Moderate (20–50%)
In Vivo Stability Prone to deiodination (Thyroid uptake)Higher stability (reduced deiodination)
Cellular Retention Low (Non-residualizing)Variable (Can be designed to residualize)
Best For Robust mAbs, Screening, In vitro assaysSensitive mAbs, In vivo imaging, Internalizing mAbs
The "Residualizing" Factor

For antibodies that internalize into tumor cells (e.g., anti-HER2, anti-CD22), direct iodination is often inferior. Lysosomal degradation releases Mono-iodotyrosine, which is rapidly transported out of the cell and excreted.

  • Insight: Indirect methods can utilize "residualizing" labels (e.g., charged prosthetic groups like N-succinimidyl 4-guanidinomethyl-3-iodobenzoate, SGMIB) that become trapped in the lysosome after antibody degradation, significantly enhancing tumor retention.

Validated Experimental Protocols

These protocols are designed to be self-validating . The inclusion of Thin Layer Chromatography (TLC) quality control steps is mandatory to ensure "Trustworthiness" of the data.

Protocol A: Direct Iodination (Iodogen Method)

Best for: Rapid labeling of robust antibodies where high specific activity is required.

Materials:

  • Iodogen-coated tubes (10 µg coating).

  • Antibody (1 mg/mL in PBS, pH 7.4). Crucial: Must be free of carrier proteins (BSA) and azides.

  • Na

    
    I or Na
    
    
    
    I (carrier-free).
  • Tyrosine (saturated solution) for quenching.

Workflow:

  • Pre-wetting: Rinse the Iodogen tube with 1 mL Tris-iodination buffer (25 mM Tris-HCl, 0.4 M NaCl, pH 7.5) to remove loose flakes. Discard wash.

  • Activation: Add Na

    
    I (e.g., 0.5 mCi) and 50 µL buffer to the tube. Incubate for 6 minutes at room temperature. Mechanism: This generates the reactive electrophile.
    
  • Iodination: Add 100 µg of Antibody (100 µL) directly to the tube. Incubate for 6–9 minutes with gentle swirling.

  • Quenching: Immediately transfer the reaction mixture from the tube to a fresh vial containing 10 µL of saturated Tyrosine solution. Logic: Tyrosine scavenges remaining electrophilic iodine, stopping the reaction definedly.

  • Purification: Apply mixture to a PD-10 Desalting Column (Sephadex G-25) equilibrated with PBS. Collect 0.5 mL fractions. The first peak is the labeled antibody.

Protocol B: Indirect Iodination (Bolton-Hunter)

Best for: Antibodies sensitive to oxidation or lacking accessible Tyrosines.

Materials:

  • Water-soluble Bolton-Hunter reagent (Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate).

  • Chloramine-T (oxidant).[2]

  • Sodium Metabisulfite (reductant).[5]

  • Borate Buffer (0.1 M, pH 8.5). Crucial: High pH is required for efficient Lysine conjugation.

Workflow:

  • Reagent Labeling: In a glass vial, mix 5 µg Bolton-Hunter reagent, Na

    
    I, and 10 µg Chloramine-T. React for 30 seconds.
    
  • Reduction: Stop reaction with 20 µg Sodium Metabisulfite. Logic: Neutralizes Chloramine-T to prevent damage to the antibody in the next step.

  • Conjugation: Add the antibody (in Borate buffer, pH 8.5) to the reaction vial. Incubate on ice for 30–60 minutes. Mechanism: The NHS-ester on the Bolton-Hunter reagent reacts with antibody Lysines.

  • Quenching: Add 0.2 M Glycine (50 µL) to react with any remaining NHS-esters.

  • Purification: Requires rigorous purification (e.g., dialysis or size-exclusion chromatography) to remove both free iodine and hydrolyzed Bolton-Hunter reagent.

Decision Framework

Use this logic flow to select the appropriate method for your specific molecule.

DecisionTree Start Start: Select Method TyrCheck Does Ab have accessible Tyrosines in non-critical regions? Start->TyrCheck OxCheck Is Ab sensitive to oxidation (Met/Cys/Trp)? TyrCheck->OxCheck Yes Indirect Use Indirect Method (Bolton-Hunter / SIB) TyrCheck->Indirect No VivoCheck Is the application In Vivo Imaging? OxCheck->VivoCheck No OxCheck->Indirect Yes InternalCheck Does the Ab internalize? VivoCheck->InternalCheck Yes Direct Use Direct Method (Iodogen) VivoCheck->Direct No (In vitro/Acute) InternalCheck->Direct No InternalCheck->Indirect Yes (Need Residualization)

Figure 2: Decision tree for selecting the optimal radioiodination strategy based on protein structure and biological application.

References

  • G-Biosciences. Iodination of Proteins with Bolton-Hunter Reagent.[3] (Protocol and mechanism for indirect labeling).[6] [Link]

  • National Institutes of Health (NIH). Antibody Labeling with Radioiodine and Radiometals. (Review of stability and chelator vs. halogenation methods). [Link]

  • Journal of Nuclear Medicine. Iodination of monoclonal antibodies for diagnosis and radiotherapy using a convenient one vial method.[7] (Original Iodogen method validation). [Link]

  • Bioconjugate Chemistry. Comparison of tumor-targeting properties of directly and indirectly radioiodinated DARPin G3 variants. (Case study on in vivo performance). [Link]

  • Cancer Research. Advantage of residualizing radiolabels for an internalizing antibody against the B-cell lymphoma antigen, CD22.[8][9] (Data on internalization and residualization). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Iodobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, 3-iodobenzoate and its derivatives serve as versatile building blocks. Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of carbon-carbon bond-forming reactions. The successful synthesis of novel molecular architectures hinges on the unambiguous confirmation of the resulting reaction products. This guide provides an in-depth comparison of common reaction pathways for this compound and a detailed exploration of the spectroscopic techniques essential for structural elucidation. As senior application scientists, we emphasize not just the "how" but the "why" behind our experimental choices, ensuring a robust and self-validating analytical workflow.

The Reactive Landscape of this compound: A Comparison of Key Transformations

This compound is a valuable substrate for several palladium-catalyzed cross-coupling reactions, as well as a substrate for microbial degradation studies. Understanding the expected products from these diverse reactions is the first step in a successful analytical confirmation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are mainstays of modern organic synthesis due to their efficiency and functional group tolerance. For this compound, three of the most powerful are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon single bond between an organohalide and an organoboron compound.[1] When 3-iodobenzoic acid reacts with phenylboronic acid, the expected product is biphenyl-3-carboxylic acid. This reaction is highly valued for its ability to create biaryl structures, which are prevalent in pharmaceuticals and material science.

  • Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] For instance, the reaction of ethyl this compound with ethyl acrylate would yield ethyl (E)-3-(2-ethoxycarbonylvinyl)benzoate. This method is a powerful tool for the synthesis of substituted olefins.

  • Sonogashira Coupling: This reaction creates a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[3] The coupling of methyl this compound with phenylacetylene results in the formation of methyl 3-(phenylethynyl)benzoate. This reaction is indispensable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis.

Microbial Degradation

Halogenated aromatic compounds, including this compound, are of environmental interest due to their potential persistence. Microbial degradation offers a green chemistry approach to their remediation. While specific pathways for this compound are not as extensively studied as their chlorinated counterparts, analogies can be drawn. The microbial degradation of 3-chlorobenzoic acid, for example, often proceeds via hydroxylation and subsequent ring cleavage.[4] Therefore, potential metabolites of this compound degradation could include hydroxylated intermediates before the aromatic ring is broken down into aliphatic acids.

Spectroscopic Confirmation: A Multi-faceted Approach to Structure Elucidation

No single spectroscopic technique provides a complete structural picture. A synergistic approach, combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential for confident product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key diagnostic signals for the reaction products of this compound include:

    • Disappearance of the characteristic aromatic signals of the starting material.

    • Appearance of new aromatic signals corresponding to the newly introduced aryl, vinyl, or alkynyl group.

    • Characteristic coupling patterns and chemical shifts for vinyl protons in Heck reaction products or the absence of the terminal alkyne proton in Sonogashira products.

  • ¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms and their chemical environment. Key diagnostic signals include:

    • A downfield shift of the carbon atom that was previously bonded to iodine.

    • The appearance of new carbon signals corresponding to the coupled moiety.

    • Characteristic signals for the carbonyl carbon in the benzoic acid or ester group.

Caption: General workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the product and, through fragmentation analysis, offers clues about its structure.

  • Molecular Ion Peak (M⁺): The most crucial piece of information, confirming the molecular weight of the synthesized compound. For iodinated starting materials, the isotopic pattern of iodine is simple (100% ¹²⁷I).

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can reveal structural motifs. For example, the loss of a carboxylic acid group or an ester fragment can be a key diagnostic clue.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

  • Carbonyl (C=O) Stretch: A strong absorption in the region of 1680-1750 cm⁻¹ is indicative of the carboxylic acid or ester group.

  • O-H Stretch: A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group in a carboxylic acid.

  • C≡C Stretch: A weak to medium absorption around 2100-2260 cm⁻¹ indicates the presence of a carbon-carbon triple bond in Sonogashira products.

  • C=C Stretch: Absorptions in the 1600-1680 cm⁻¹ region can indicate the presence of the newly formed double bond in Heck products.

Comparative Spectroscopic Data for this compound Reaction Products

The following tables summarize the expected and reported spectroscopic data for the products of Suzuki-Miyaura, Heck, and Sonogashira reactions of this compound derivatives.

Table 1: Suzuki-Miyaura Coupling Product: Biphenyl-3-carboxylic acid [5][6]

Spectroscopic TechniqueCharacteristic Data
¹H NMR (DMSO-d₆)δ 13.1 (s, 1H, COOH), 8.2 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 7.7 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H), 7.4 (t, 1H)
¹³C NMR (DMSO-d₆)δ 167.5, 140.8, 139.5, 131.5, 130.8, 129.9, 129.2, 128.5, 128.1, 127.0
MS (EI) m/z 198 (M⁺), 181, 152
FTIR (KBr) ~3000 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), ~1600, 1480 cm⁻¹ (C=C aromatic)

Table 2: Heck Coupling Product (Example): Ethyl (E)-3-(2-ethoxycarbonylvinyl)benzoate

Spectroscopic TechniqueExpected Characteristic Data
¹H NMR (CDCl₃)δ 8.1-7.4 (m, 4H, aromatic), 7.7 (d, 1H, vinyl), 6.5 (d, 1H, vinyl), 4.4 (q, 2H, OCH₂), 4.3 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃), 1.3 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ 166.5, 166.0, 144.0, 135.0, 131.0, 130.0, 129.0, 128.5, 120.0, 61.0, 60.5, 14.3, 14.2
MS (EI) m/z 248 (M⁺), 203, 175, 147
FTIR (KBr) ~1720 cm⁻¹ (C=O, ester), ~1640 cm⁻¹ (C=C, vinyl), ~1250, 1100 cm⁻¹ (C-O, ester)

Table 3: Sonogashira Coupling Product (Example): Methyl 3-(phenylethynyl)benzoate [7]

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃)δ 8.2 (s, 1H), 8.0 (d, 1H), 7.7 (d, 1H), 7.5 (m, 2H), 7.4 (m, 3H), 3.9 (s, 3H)
¹³C NMR (CDCl₃)δ 166.4, 135.5, 133.2, 131.7, 130.4, 129.5, 128.9, 128.5, 123.8, 122.9, 90.5, 88.9, 52.4
MS (EI) m/z 236 (M⁺)
FTIR (KBr) ~2220 cm⁻¹ (C≡C), ~1720 cm⁻¹ (C=O), ~1280 cm⁻¹ (C-O)

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide a clear path to product formation and subsequent analysis.

General Protocol for Suzuki-Miyaura Coupling of 3-Iodobenzoic Acid

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of 3-iodobenzoic acid.

Detailed Steps:

  • To a round-bottom flask, add 3-iodobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 90 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

  • Obtain ¹H NMR, ¹³C NMR, MS, and IR spectra for the purified product.

General Protocol for Heck Coupling of Ethyl this compound

Detailed Steps:

  • In a sealable reaction vessel, combine ethyl this compound (1.0 eq), ethyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the vessel and heat to 100 °C, stirring until completion (monitored by GC-MS or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent like diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Remove the solvent in vacuo and purify the product by flash chromatography.

  • Characterize the product using NMR, MS, and IR spectroscopy.

General Protocol for Sonogashira Coupling of Methyl this compound

Detailed Steps:

  • To a Schlenk flask, add methyl this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a solvent mixture of THF and triethylamine (e.g., 2:1 ratio).

  • Add phenylacetylene (1.2 eq) via syringe and stir the reaction at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • Analyze the purified product by NMR, MS, and IR spectroscopy.

Conclusion

The confirmation of reaction products is a critical step in chemical synthesis. For reactions involving this compound, a combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating dataset for unambiguous structure elucidation. By understanding the expected outcomes of common synthetic transformations and applying a rigorous spectroscopic analysis workflow, researchers can confidently advance their synthetic campaigns and drug discovery programs.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • SI revised 1108. Available at: [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

  • 3-Biphenylcarboxylicacid | C13H9O2 | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link]

  • FTIR spectrum of phenylacetylene capped SiNPs. ResearchGate. Available at: [Link]

  • Sonogashira coupling reaction of iodobenzene with phenyl acetylene. ResearchGate. Available at: [Link]

  • Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. PubMed Central. Available at: [Link]

  • o-Phenylbenzoic acid | C13H10O2 | CID 70357. PubChem. Available at: [Link]

  • FTIR spectrum of Cinnamic acid. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. Available at: [Link]

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. Available at: [Link]

  • (PDF) Aerobic degradation of 3-chlorobenzoic acid by bacterial strains isolated from petroleum polluted soils. ResearchGate. Available at: [Link]

  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Frontiers. Available at: [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Available at: [Link]

  • Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and. AIP Publishing. Available at: [Link]

  • The Suzuki Reaction. Harvard University. Available at: [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • 3-Iodobenzoic acid | C7H5IO2 | CID 12060. PubChem. Available at: [Link]

  • The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. Filo. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • The infrared absorption spectrum of phenylacetylene. UvA-DARE. Available at: [Link]

  • Degradation pathway of 3-oxoadipoic acid[8].... ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. MDPI. Available at: [Link]

  • CSD Solution #13. University of Calgary. Available at: [Link]

  • a) Comparison of IR spectra of phenylacetylene (1), phenyl azide (2)... ResearchGate. Available at: [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Arkivoc. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

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Comparative Biological Profiling of 3-Iodobenzoate Analogs: From Antimicrobial Hydrazones to Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sigma-Hole" Advantage

In medicinal chemistry, the 3-iodobenzoate moiety is not merely a structural spacer; it is a functional pharmacophore capable of unique non-covalent interactions. The iodine atom, particularly in the meta (3-) position relative to a carboxylate or amide, exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential opposite the carbon-iodine bond. This allows this compound analogs to act as potent halogen bond donors, engaging backbone carbonyls in protein targets with high specificity.

This guide objectively compares the biological performance of this compound analogs across two distinct domains: Antimicrobial Efficacy (MRSA inhibition) and Radiopharmaceutical Stability (Tumor Targeting) . By contrasting these analogs with their ortho- and para- isomers, we elucidate the structure-activity relationships (SAR) that drive their utility.

Case Study A: Antimicrobial Potency of Iodobenzoic Acid Hydrazones[1]

Recent studies (2024) have highlighted the efficacy of acylhydrazone derivatives of iodobenzoic acid against multidrug-resistant pathogens.[1] The this compound scaffold serves as a lipophilic core that facilitates membrane penetration while the hydrazone linker engages the target active site.

Comparative Performance Data: Anti-MRSA Activity

The following table synthesizes Minimum Inhibitory Concentration (MIC) data for optimized iodobenzoate hydrazones compared to standard antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA ATCC 43300).

Compound ClassIsomeric ConfigurationMIC Range (µg/mL)MBC/MIC RatioPerformance Verdict
This compound Hydrazone Meta-substitution1.95 – 7.81 1 – 2Superior Potency
4-Iodobenzoate HydrazonePara-substitution3.91 – 15.622 – 4High Potency
2-Iodobenzoate HydrazoneOrtho-substitution31.25 – >500>4Low Potency (Steric Clash)
Ciprofloxacin (Control)N/A0.5 – 1.0N/AStandard
Vancomycin (Control)N/A1.0 – 2.0N/AStandard

Key Insight: The meta (3-iodo) and para (4-iodo) derivatives significantly outperform the ortho (2-iodo) analogs. The lack of steric hindrance at the 3-position allows the hydrazone moiety to adopt a planar conformation essential for binding, while the iodine atom contributes to lipophilicity (logP modulation) without disrupting the binding pocket.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) governing these analogs.

SAR_Logic Core Iodobenzoate Core Pos3 3-Position (Meta) Optimal Halogen Bonding Balanced Lipophilicity Core->Pos3 Substitution Pos2 2-Position (Ortho) Steric Hindrance Disrupted Planarity Core->Pos2 Substitution Linker Hydrazone Linker (-CO-NH-N=CH-) H-Bond Donor/Acceptor Pos3->Linker Facilitates Target Target Binding (MRSA Inhibition) Pos3->Target Sigma-Hole Interaction Pos2->Linker Distorts Linker->Target High Affinity

Figure 1: SAR logic dictating the superior performance of this compound analogs. The meta-position avoids steric clash while enabling halogen bonding.

Case Study B: Radiopharmaceutical Optimization (SGMIB Isomers)

In radioimmunotherapy, this compound derivatives are critical prosthetic groups for labeling antibodies. A direct comparison between SGMIB (guanidinomethyl group ortho to iodine) and iso-SGMIB (guanidinomethyl group meta to iodine, i.e., a this compound derivative relative to the functional handle) reveals how structural positioning dictates chemical yield and in vivo stability.

Comparative Performance Data: Radiolabeling & Biodistribution

Data derived from HER2-targeted nanobody labeling studies.[2][3][4]

MetricSGMIB (Ortho-Iodo)iso-SGMIB (Meta-Iodo)Improvement Factor
Radiochemical Yield 56.5 ± 5.5%70.7 ± 2.0% 1.25x
Conjugation Efficiency 28.9 ± 13.0%33.1 ± 7.1% 1.15x
Tumor-to-Kidney Ratio Baseline2.9x – 6.3x Higher High Significance
Renal Clearance Slow (High Retention)Rapid Reduced Toxicity

Scientific Verdict: The iso-SGMIB analog (based on a this compound scaffold relative to the guanidino group) is superior.[2] Moving the bulky guanidinomethyl group to the meta position removes steric hindrance around the tin precursor, facilitating more efficient oxidative radioiodination and improving the pharmacokinetic profile of the final conjugate.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended for assessing these activities.

Protocol A: Determination of MIC for MRSA (Broth Microdilution)

Objective: Quantify the antimicrobial potency of this compound hydrazones.

  • Inoculum Preparation:

    • Culture S. aureus (ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C overnight.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB.

  • Compound Dilution:

    • Dissolve this compound analog in DMSO (stock 10 mg/mL).

    • Prepare serial two-fold dilutions in 96-well plates (final range: 0.5 – 500 µg/mL).

    • Control Check: Include Vancomycin as a positive control and pure DMSO as a negative control.

  • Incubation & Readout:

    • Add diluted inoculum to wells. Final volume: 200 µL.

    • Incubate at 37°C for 24 hours.

    • Validation: Add Resazurin dye (0.01%) and incubate for 2 hours. Blue

      
       Pink transition indicates viable growth.
      
    • MIC Definition: The lowest concentration preventing the color change (Blue).

Protocol B: Radioiodination via Iodogen Method (iso-SGMIB Synthesis)

Objective: Synthesize radioiodinated this compound prosthetic groups with high yield.

  • Precursor Preparation:

    • Use the tin precursor: N-succinimidyl 3-guanidinomethyl-5-(trimethylstannyl)benzoate (Boc-protected).

  • Oxidative Radioiodination:

    • Coat reaction vial with Iodogen (10 µg) via chloroform evaporation.

    • Add Precursor (50 µg) in 50 µL of 5% acetic acid/methanol.

    • Add Na[

      
      I] (37–185 MBq) in 0.1 M NaOH.
      
    • Incubate at Room Temperature for 10–15 minutes.

  • Deprotection & Purification:

    • Add Trifluoroacetic acid (TFA) to remove Boc groups (10 min).

    • Purification: HPLC (C18 column). Gradient: 0.1% TFA in water vs. Acetonitrile.

    • QC Check: Radio-TLC (Silica gel, 10% NH

      
      OAc/MeOH 1:1). Purity must be >95%.
      

Experimental Workflow Visualization

The following diagram outlines the critical path for validating the biological activity of these analogs, from synthesis to assay.

Workflow cluster_Antimicrobial Path A: Antimicrobial Profiling cluster_Radiopharma Path B: Radiochemistry Start Start: 3-Iodobenzoic Acid Synth Derivatization (Hydrazone Formation / Stannylation) Start->Synth Assay1 Broth Microdilution (MHB + Resazurin) Synth->Assay1 Hydrazones Label Radioiodination (Iodogen + Na-131-I) Synth->Label Tin Precursors Data1 Calculate MIC/MBC (Target: <10 µg/mL) Assay1->Data1 QC HPLC Purification & Stability Check Label->QC Data2 Yield & Bio-distribution (Target: >70% Yield) QC->Data2

Figure 2: Dual-pathway validation workflow for this compound analogs.

References

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 2024. Link

  • N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology, 2014. Link

  • Evaluation of an 131I-labeled HER2-specific single domain antibody fragment for the radiopharmaceutical therapy of HER2-expressing cancers. Scientific Reports, 2022. Link

  • Novel Brassinosteroid Analogues with 3,6 Dioxo Function... and p-Substituted Benzoate Function. International Journal of Molecular Sciences, 2024. Link

  • Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics. Drug Discovery Today, 2018. Link

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A Comparative Guide to the Kinetic Performance of 3-Iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The choice of substrates, particularly the aryl halide, plays a pivotal role in determining the efficiency and kinetics of these transformations. This guide provides a detailed comparative analysis of the kinetic performance of 3-iodobenzoate in three seminal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. By understanding the underlying mechanistic principles and examining supporting experimental data, researchers can make more informed decisions in reaction design and optimization.

The Significance of Kinetic Studies in Cross-Coupling Reactions

Kinetic analysis is fundamental to elucidating reaction mechanisms and optimizing reaction conditions. In the context of palladium-catalyzed cross-coupling reactions, kinetic studies help to identify the rate-determining step, understand the influence of various reaction parameters (catalyst, ligand, base, solvent), and compare the reactivity of different substrates.[2][3] For a given cross-coupling reaction, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination.[4] The nature of the aryl halide directly impacts the oxidative addition step, which is often the rate-determining step.[4]

The Kinetic Profile of this compound: A Comparative Overview

This compound, an aryl iodide, is generally considered a highly reactive substrate in cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine and carbon-chlorine bonds, facilitating a faster rate of oxidative addition to the palladium(0) catalyst.[5] The presence of the electron-withdrawing benzoate group at the meta position also influences the electronic properties of the aryl halide, which can affect the rates of the individual steps in the catalytic cycle.

Below is a comparative overview of this compound's performance in Suzuki-Miyaura, Heck, and Sonogashira reactions, contrasted with other common aryl halides.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[5] The generally accepted mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][6]

Kinetic Comparison of Aryl Halides in Suzuki-Miyaura Coupling

Aryl HalideRelative ReactivityTypical Rate-Determining StepMechanistic Considerations
This compound HighOften transmetalation or reductive eliminationThe facile oxidative addition of the C-I bond means that other steps in the catalytic cycle can become rate-limiting. The electron-withdrawing nature of the benzoate group can influence the electrophilicity of the palladium center, potentially affecting the rate of transmetalation.
3-Bromobenzoate ModerateOxidative AdditionThe stronger C-Br bond makes its cleavage more energetically demanding compared to the C-I bond, thus slowing down the oxidative addition step.[5]
3-Chlorobenzoate LowOxidative AdditionThe C-Cl bond is the strongest among the halogens, requiring more forcing conditions and specialized, electron-rich ligands to facilitate oxidative addition.[5]

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

A generalized protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, ligand, and base.

  • Reagent Addition: The solvent, aryl halide (e.g., this compound), and boronic acid are added sequentially. An internal standard is often included for quantitative analysis.

  • Initiation and Monitoring: The reaction mixture is heated to the desired temperature, and this is considered time zero. At specific time intervals, aliquots are withdrawn from the reaction mixture.[7]

  • Quenching: Each aliquot is immediately quenched to stop the reaction, typically by cooling and dilution with a suitable solvent.[7]

  • Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.

Workflow for Kinetic Analysis

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Charge catalyst, ligand, base prep2 Add solvent, aryl halide, boronic acid prep1->prep2 react1 Heat to temperature (t=0) prep2->react1 react2 Withdraw aliquots at time intervals react1->react2 react3 Quench aliquots react2->react3 analysis1 Analyze by GC/HPLC react3->analysis1 analysis2 Plot concentration vs. time analysis1->analysis2

Caption: A generalized workflow for the kinetic analysis of a cross-coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] The catalytic cycle is similar to the Suzuki coupling in its initial oxidative addition step, but is followed by migratory insertion of the alkene and subsequent β-hydride elimination.[9]

Kinetic Comparison of Aryl Halides in Heck Coupling

Aryl HalideRelative ReactivityTypical Rate-Determining StepMechanistic Considerations
This compound HighMigratory insertion or β-hydride eliminationSimilar to the Suzuki coupling, the fast oxidative addition of this compound often leads to other steps becoming rate-limiting. The electronic nature of the alkene and the steric environment of the catalyst are crucial factors.
3-Bromobenzoate ModerateOxidative AdditionThe cleavage of the C-Br bond is generally the slowest step in the catalytic cycle.[10]
3-Chlorobenzoate LowOxidative AdditionAryl chlorides are significantly less reactive and often require higher temperatures and more active catalyst systems.[10]

A comparative kinetic study of the Heck reactions of styrene with iodobenzene and bromobenzene has shown distinct features for each.[10] While this study did not specifically use this compound, the general trends in reactivity between iodo- and bromoarenes are applicable.

Catalytic Cycle of the Heck Reaction

G Pd0 Pd(0)L₂ OA_complex ArPd(II)XL₂ Pd0->OA_complex Oxidative Addition (Ar-X) Alkene_complex [ArPd(II)L₂(alkene)]⁺X⁻ OA_complex->Alkene_complex Alkene Coordination Migratory_insertion R-Pd(II)XL₂ Alkene_complex->Migratory_insertion Migratory Insertion Beta_hydride [H-Pd(II)L₂(product)]⁺X⁻ Migratory_insertion->Beta_hydride β-Hydride Elimination Beta_hydride->Pd0 Reductive Elimination (-HX, +Base)

Caption: A simplified catalytic cycle for the Heck reaction.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[11]

Kinetic Comparison of Aryl Halides in Sonogashira Coupling

Aryl HalideRelative ReactivityTypical Rate-Determining StepMechanistic Considerations
This compound HighTransmetalationThe oxidative addition is fast. The rate-determining step is often the transfer of the alkynyl group from copper to palladium.[12] The use of a copper co-catalyst greatly accelerates the reaction, allowing it to proceed under mild conditions.[11]
3-Bromobenzoate ModerateOxidative Addition/TransmetalationBoth oxidative addition and transmetalation can be kinetically significant, depending on the specific reaction conditions and substrates.
3-Chlorobenzoate LowOxidative AdditionAryl chlorides are generally poor substrates for the traditional Sonogashira coupling and require specialized catalyst systems.

While direct kinetic data for this compound in Sonogashira coupling is not abundant, a comparative approach using electronically similar aryl iodides can provide valuable insights for catalyst selection and reaction optimization.[13]

Catalytic Cycles of the Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA ArPd(II)XL₂ Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_trans ArPd(II)(alkynyl)L₂ Pd_OA->Pd_trans Transmetalation Pd_trans->Pd0 Product Ar-alkyne Pd_trans->Product Reductive Elimination CuX CuX Cu_alkyne Cu-alkynyl CuX->Cu_alkyne + alkyne, base Cu_alkyne->Pd_OA Cu_alkyne->CuX Transmetalation

Sources

Safety Operating Guide

Mastering the Disposal of 3-Iodobenzoate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-iodobenzoate, ensuring the safety of laboratory personnel and the protection of our environment.

The Chemical Profile of this compound: Understanding the Hazard

Before delving into disposal procedures, it is crucial to understand the inherent characteristics of this compound. A halogenated aromatic carboxylic acid, this compound and its derivatives are integral in various synthetic applications. However, their chemical nature necessitates careful handling and disposal.

According to safety data sheets (SDS), 3-iodobenzoic acid is classified as a substance that causes skin and serious eye irritation.[1][2] While not classified as acutely toxic, its properties as a halogenated organic compound warrant its treatment as hazardous waste.

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is the strict segregation of halogenated organic waste from all other waste streams. Co-mingling halogenated compounds with non-halogenated organic solvents can complicate and significantly increase the cost of disposal. Furthermore, it can lead to dangerous chemical incompatibilities.

Table 1: Key Data for 3-Iodobenzoic Acid

PropertyValueSource
Molecular FormulaC₇H₅IO₂
Molecular Weight248.02 g/mol
AppearanceWhite to off-white crystalline powder[2]
Melting Point185-189 °C[2]
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. For this compound, this includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Collection and Containerization
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste." This container should be in good condition, with a secure, leak-proof lid.

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels directly into this container.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.

Step 3: Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure that incompatible waste types are not stored in close proximity.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[3] This is a direct violation of environmental regulations and can lead to the formation of toxic iodinated disinfection by-products in waterways.[4]

The Why Behind the Waste Protocol: Incineration and Regulatory Compliance

The recommended and most environmentally sound method for the disposal of halogenated organic compounds like this compound is controlled incineration at a licensed hazardous waste facility.[5]

The Science of Incineration

High-temperature incineration breaks down the organic structure of this compound. However, the presence of iodine necessitates a critical additional step: flue gas scrubbing . During combustion, the iodine atom can be converted into hydrogen iodide (HI), a corrosive and toxic gas.[5] Flue gas scrubbers are essential air pollution control devices that neutralize these acidic gases before they are released into the atmosphere.[6] Wet scrubbers, often using a caustic solution, are effective at capturing iodine species.[6]

Navigating EPA Regulations

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for correctly identifying and managing their hazardous waste. This compound is not a specifically "listed" hazardous waste (i.e., it does not appear on the P or U lists).[3] Therefore, it falls under the category of "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. While it is an irritant, it does not typically meet the criteria for corrosivity, ignitability, or reactivity under standard conditions.[3]

However, due to its halogenated nature and potential for environmental harm, it must be managed as a hazardous waste. Your EHS office will assign the appropriate waste codes based on their analysis and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Management & Disposal start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_container Place in 'Solid Halogenated Organic Waste' Container waste_type->solid_container Solid liquid_container Place in 'Liquid Halogenated Organic Waste' Container waste_type->liquid_container Liquid label_container Label Container: 'Hazardous Waste' + Contents solid_container->label_container liquid_container->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal via Incineration with Flue Gas Scrubbing contact_ehs->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Proper chemical waste management is a shared responsibility that safeguards both the scientific community and the world at large.

References

  • 3-Iodobenzoic acid | C7H5IO2 | CID 12060 . PubChem. Available from: [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability & Risk. Available from: [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo . National Center for Biotechnology Information. Available from: [Link]

  • Incineration Processes and Environmental Releases . National Center for Biotechnology Information. Available from: [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. Available from: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube. Available from: [Link]

  • Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters . Royal Society of Chemistry Publishing. Available from: [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging . ResearchGate. Available from: [Link]

  • Reassessment of caustic scrubbing for radioiodine capture during UNF processing . Springer. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.